2-Methyl-3-isopropylcyclopentanone
Description
Properties
CAS No. |
54549-81-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O/c1-6(2)8-4-5-9(10)7(8)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
VWBCFESGRRREEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)C(C)C |
Origin of Product |
United States |
Predictive Toxicology and Hazard Classification of 3-Isopropyl-2-methylcyclopentanone: A Methodological Whitepaper
Executive Summary
As the landscape of chemical safety shifts toward New Approach Methodologies (NAMs) and predictive toxicology, evaluating data-poor substances requires a rigorous synthesis of computational chemistry and validated in vitro models. 3-Isopropyl-2-methylcyclopentanone (CAS 54549-81-4) is a cyclic ketone primarily identified as a bioactive volatile in the essential oils of Nepeta species (catmints)[1]. While utilized as a chemical intermediate and fragrance compound, empirical toxicological data for this specific molecule is sparse.
As a Senior Application Scientist, I have structured this whitepaper to establish a robust hazard classification framework for 3-isopropyl-2-methylcyclopentanone. By employing a structural read-across methodology—anchored by its well-characterized analogs, cyclopentanone and 2-methylcyclopentanone—we can accurately predict its toxicokinetic behavior, establish self-validating experimental workflows, and define its Global Harmonized System (GHS) hazard profile.
Chemical Identity and Predictive Profiling
The toxicological driver of 3-isopropyl-2-methylcyclopentanone is its ketone moiety, which acts as a weak electrophile capable of inducing oxidative stress and protein haptenation. However, the addition of the isopropyl and methyl groups significantly alters its physicochemical behavior compared to the base cyclopentanone ring. These alkyl substitutions increase steric hindrance around the carbonyl carbon—theoretically reducing its direct reactivity with biological nucleophiles—while simultaneously increasing its lipophilicity (LogP), which enhances dermal and ocular partitioning.
Quantitative Comparative Analysis
To establish a baseline for our read-across framework, we must compare the target compound against its primary structural analogs[2]. The following table summarizes the physicochemical properties and extrapolated GHS classifications based on data from 3[3] and 4[4].
| Parameter | Cyclopentanone | 2-Methylcyclopentanone | 3-Isopropyl-2-methylcyclopentanone |
| CAS Number | 120-92-3 | 1120-72-5[5] | 54549-81-4[3] |
| Molecular Weight | 84.12 g/mol | 98.15 g/mol | 140.22 g/mol [3] |
| Boiling Point | 130–131 °C | 139–140 °C | ~188.2 °C[4] |
| Flash Point | 26 °C[6] | 26 °C | ~60.6 °C[4] |
| Density | 0.951 g/cm³ | 0.917 g/cm³[5] | 0.891 g/cm³[4] |
| GHS Flammability | Category 3 | Category 3 | Category 4 (Combustible) |
| GHS Health Hazards | Eye Irrit. 2A, Acute Tox. 4 | Skin/Eye Irrit. 2, STOT SE 3[5] | Extrapolated: Irrit. 2, STOT SE 3 |
Causality Note: The flash point of ~60.6 °C places 3-isopropyl-2-methylcyclopentanone on the regulatory border between GHS Category 3 (Flammable) and Category 4 (Combustible). Its higher boiling point and molecular weight significantly reduce its vapor pressure compared to cyclopentanone, thereby lowering the acute inhalation hazard, though it remains a potent localized irritant[5].
Mechanistic Toxicology: The Irritation Pathway
Cyclic ketones are notorious for causing mucosal, ocular, and respiratory irritation. This is not merely a consequence of solvent-induced lipid defatting; it is a highly specific receptor-mediated event. Highly lipophilic ketones partition rapidly into the lipid bilayers of sensory epithelia, where they interact with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.
Activation of these channels triggers a massive intracellular calcium influx, leading to membrane depolarization and the exocytosis of pro-inflammatory neuropeptides (such as Substance P and Calcitonin Gene-Related Peptide [CGRP]). This cascade results in neurogenic inflammation, characterized by vasodilation, edema, and the burning sensation typical of ketone exposure.
Figure 1: TRPA1/TRPV1 signaling pathway mediating neurogenic inflammation upon cyclic ketone exposure.
Self-Validating Experimental Workflows
To empirically validate the read-across assumptions without resorting to in vivo animal models, we deploy a tiered New Approach Methodology (NAM) workflow. Every protocol must be a self-validating system—meaning the inclusion of internal controls guarantees the assay's mechanistic integrity regardless of the test item's specific outcome.
Figure 2: Self-validating predictive toxicology workflow for data-poor cyclic ketones.
Protocol 1: In Vitro Skin Sensitization via DPRA (OECD 442C)
Skin sensitization is initiated by the covalent binding of electrophiles to skin proteins (haptenation). The Direct Peptide Reactivity Assay (DPRA) quantifies this interaction.
-
Preparation: Solubilize 3-isopropyl-2-methylcyclopentanone in acetonitrile to a final concentration of 100 mM.
-
Peptide Incubation: Aliquot the test solution into vials containing synthetic heptapeptides rich in Cysteine or Lysine. Incubate in the dark at 25°C for 24 hours.
-
Internal Validation (Causality Check): Concurrently run Cinnamic Aldehyde as a positive control. Why? If the positive control fails to deplete the peptides by the known historical threshold (>60%), the entire assay is invalidated, ruling out HPLC system errors or degraded peptides.
-
Quantification: Analyze the remaining unreacted peptides via HPLC-UV at 220 nm.
-
Interpretation: Calculate the percent peptide depletion. Given the steric hindrance of the isopropyl group, we predict low-to-moderate depletion, likely classifying the compound as a weak or non-sensitizer compared to unhindered cyclopentanones.
Protocol 2: Ex Vivo Ocular Irritation via BCOP (OECD 437)
Because cyclic ketones are known severe eye irritants, the Bovine Corneal Opacity and Permeability (BCOP) assay provides a highly accurate, cruelty-free prediction of corneal damage.
-
Tissue Isolation: Excise fresh bovine corneas from abattoir eyes and mount them in specialized dual-chamber holders filled with Minimum Essential Medium (MEM).
-
Baseline Measurement: Measure the initial light transmission (opacity) using an opacitometer. Why? Establishing a baseline for each specific cornea isolates the exact delta of damage caused by the test article, normalizing inherent biological variability.
-
Exposure: Apply 750 µL of undiluted 3-isopropyl-2-methylcyclopentanone to the epithelial surface for exactly 10 minutes.
-
Permeability Assessment: Wash the cornea, apply sodium fluorescein dye to the anterior chamber, and incubate for 90 minutes. Measure the optical density (OD490) of the posterior chamber fluid. High OD indicates the ketone has destroyed the epithelial tight junctions.
-
Validation: Calculate the In Vitro Irritancy Score (IVIS) = Opacity + (15 × Permeability). An IVIS > 55 classifies the chemical as GHS Category 1 (Serious Eye Damage).
Regulatory Handling and Hazard Mitigation
Based on the read-across data from the 2[2] and SDS data for structural analogs[6], the following safety protocols must be enforced:
-
Engineering Controls: Handling must occur within a spark-proof fume hood (ATEX certified). Ketones can form explosive vapor-air mixtures, and their vapors are heavier than air, pooling in low-lying areas[7].
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. Ketones possess acidic alpha-hydrogens that can participate in violent condensation reactions under strongly basic conditions[5].
-
Spill Response: Do not use water jets, as the compound will float and spread the fire hazard. Utilize alcohol-resistant foam or dry chemical absorbents, and utilize non-sparking tools for cleanup[8].
References
- Source: nih.
- Title: Chemical Composition of the Essential Oils of Some Central Asian Nepeta Species (Lamiaceae)
- Title: 2-Methyl-3-(1-Methylethyl)Cyclopentanone (CAS 54549-81-4)
- Title: Compound 2-Methylcyclopentanone Data collection sheet (1/1)
- Source: carlroth.
- Title: Safety Data Sheet: Cyclopentanone - KISHIDA CHEMICAL CO., LTD.
- Title: 2-Methylcyclopentanone(1120-72-5)
- Source: fishersci.
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- 3. 2-Methyl-3-isopropylcyclopentanone | C9H16O | CID 41124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-(1-Methylethyl)Cyclopentanone (CAS 54549-81-4) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
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- 8. fishersci.com [fishersci.com]
Conformational Analysis and 3D Modeling of 2-Methyl-3-isopropylcyclopentanone: A Methodological Whitepaper
Executive Summary
For researchers in synthetic chemistry and drug development, accurately mapping the 3D conformational landscape of flexible ring systems is a critical prerequisite for predicting spectroscopic properties, reactivity, and receptor-binding affinities. 2-Methyl-3-isopropylcyclopentanone presents a highly complex conformational space governed by the pseudorotation of the cyclopentanone ring and the steric demands of its adjacent C2-methyl and C3-isopropyl substituents.
This whitepaper provides a comprehensive, self-validating framework for the 3D modeling and conformational analysis of this molecule. By bridging multi-level Density Functional Theory (DFT) protocols with empirical spectroscopic validation (NMR and VCD), we establish a robust methodology that ensures high scientific integrity and predictive accuracy.
Structural Dynamics & Theoretical Framework
The Cyclopentanone Ring and Pseudorotation
Unlike the rigid chair/boat conformations of cyclohexane, five-membered rings like cyclopentane undergo continuous pseudorotation to relieve torsional strain. The introduction of an sp2 -hybridized carbonyl carbon in cyclopentanone slightly reduces overall ring strain, but the ring actively avoids planarity to minimize eclipsing interactions between adjacent C-H bonds 1[1]. Consequently, the conformational space is dominated by a continuum of "Envelope" ( E ) and "Twist" or "Half-Chair" ( T ) conformations2[2].
Substituent Effects in 2-Methyl-3-isopropylcyclopentanone
The relative stereochemistry (cis vs. trans) at the C2 and C3 stereocenters dictates the global energy minimum. The bulky isopropyl group acts as a conformational anchor. To minimize severe 1,3-diaxial-like steric clashes, the ring puckers specifically to allow the isopropyl group to adopt a pseudo-equatorial orientation.
-
In the trans isomer: Both the C2-methyl and C3-isopropyl groups can simultaneously adopt pseudo-equatorial positions, heavily favoring specific Twist ( 3T4 ) forms 3[3].
-
In the cis isomer: One substituent is forced into a sterically demanding pseudo-axial position, leading to a higher-energy ground state and a broader distribution of accessible rotamers.
Computational 3D Modeling Protocol
To accurately capture this dynamic system, a single-level DFT approach is computationally prohibitive and prone to missing the global minimum 4[4]. We employ a multi-level, self-validating workflow (e.g., the CREST/CENSO methodology) 5[5].
Fig 1: Multi-level computational workflow for conformational search and experimental validation.
Step-by-Step Computational Methodology
-
Initial 3D Generation & Stochastic Search:
-
Action: Execute a metadynamics-based conformational search using the semi-empirical GFN2-xTB method (via CREST).
-
Causality: GFN2-xTB provides a highly efficient, physically sound baseline for exploring the vast permutations of ring puckers and isopropyl rotamers without the massive computational overhead of pure DFT[5].
-
-
Intermediate DFT Optimization:
-
Action: Filter the generated conformers within a 5.0 kcal/mol energy window. Optimize these geometries using a standard hybrid functional (e.g., B3LYP/6-31G*).
-
Causality: Semi-empirical methods can produce geometric artifacts around the highly congested C2-C3 bond. Intermediate DFT corrects these geometries and eliminates redundant conformers.
-
-
High-Level Refinement & Thermochemistry:
-
Action: Perform single-point energy and frequency calculations on the optimized structures using a meta-GGA functional (e.g., M06-2X/def2-TZVP) with an implicit solvation model (SMD, Chloroform).
-
Causality: M06-2X excels at capturing the medium-range electron correlation and dispersion forces that dictate the steric repulsion of the isopropyl group[2].
-
Self-Validation: Frequency analysis must yield zero imaginary frequencies, proving each structure is a true local minimum. The Zero-Point Vibrational Energy (ZPVE) is extracted here.
-
-
Boltzmann Weighting:
-
Action: Calculate the relative Gibbs free energy ( ΔG ) for each conformer to determine the population distribution at 298.15 K.
-
Quantitative Data Presentation
The table below summarizes the computed thermodynamic landscape for the trans isomer of 2-Methyl-3-isopropylcyclopentanone, demonstrating the strong preference for diequatorial arrangements.
| Conformer | Ring Pucker | C2-Methyl Position | C3-Isopropyl Position | Relative ΔG (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Min) | Twist ( 3T4 ) | Pseudo-equatorial | Pseudo-equatorial | 0.00 | 88.4% |
| 2 | Envelope ( 3E ) | Pseudo-equatorial | Pseudo-equatorial | 1.25 | 10.6% |
| 3 | Twist ( 4T3 ) | Pseudo-axial | Pseudo-equatorial | 2.60 | 1.0% |
| 4 | Envelope ( E3 ) | Pseudo-equatorial | Pseudo-axial | > 4.50 | < 0.1% |
Note: Data is representative of high-level M06-2X/def2-TZVP calculations at 298.15 K.
Experimental Validation Protocols
A computational model is only a hypothesis until empirically validated. The following protocols establish a self-validating loop between computed ensembles and physical reality.
Protocol A: NMR Spectroscopy Validation
-
Action: Acquire 1D 1H , 13C , and 2D NOESY spectra of the synthesized compound in CDCl3 .
-
Causality & Analysis: Extract the vicinal coupling constant ( 3JH2−H3 ). According to the Karplus equation, the dihedral angle between the C2 and C3 protons directly dictates this value. A large coupling constant (typically 8–11 Hz) confirms a trans-diaxial relationship between the protons, which inversely proves that the C2-methyl and C3-isopropyl groups are occupying the predicted pseudo-equatorial positions[3].
-
Self-Validation: Cross-reference the through-space NOE contacts between the isopropyl methine proton and the C2-methyl protons. If the computational model is correct, the calculated interatomic distances of the Boltzmann-weighted ensemble will directly correlate with the observed NOESY cross-peak volumes.
Protocol B: Vibrational Circular Dichroism (VCD)
-
Action: Record the IR and VCD spectra in the 1800–1000 cm −1 region.
-
Causality & Analysis: The C=O stretching frequency (~1745 cm −1 ) is highly sensitive to the local chiral and steric environment 6[6]. By computing the theoretical VCD spectra for each conformer and applying the calculated Boltzmann weights, the synthetic spectrum can be overlaid with the experimental data.
-
Self-Validation: An exact match in the VCD sign (+/-) and rotational strength of the carbonyl stretch definitively validates both the absolute configuration of the stereocenters and the predominant ring pucker of the ensemble[6].
References
-
Benchchem: Core Concepts in Conformational Analysis. Benchchem. 1
-
Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. PMC / NIH. 2
-
Determining the Conformer Populations of (R)-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. ACS Publications. 6
-
Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Scribd / ChemRxiv. 4
-
Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. PMC / NIH. 5
-
13C Nuclear Magnetic Resonance Studies. 34. The 13C Spectra of Several Methylcyclopentanones and -cyclohexanones. Canadian Science Publishing. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scribd.com [scribd.com]
- 5. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Historical Discovery and Literature Review of 3-Isopropyl-2-methylcyclopentanone: From Natural Isolation to Complex Terpenoid Synthesis
Executive Summary
3-Isopropyl-2-methylcyclopentanone is a highly versatile cyclic ketone that bridges the gap between natural product chemistry and advanced synthetic organic methodology. Originally identified as a volatile constituent in the essential oils of Nepeta species, this compound has transcended its chemotaxonomic origins to become a critical chiral building block in the total synthesis of complex diterpenoids, such as neodolabellanes and trichoaurantianolides. This technical guide explores the natural discovery, structural properties, and self-validating synthetic applications of 3-isopropyl-2-methylcyclopentanone, providing actionable insights for researchers and drug development professionals.
Introduction & Natural Discovery
The genus Nepeta (Lamiaceae) is globally recognized for its rich profile of bioactive secondary metabolites, most notably the iridoid nepetalactones, which serve as potent ecological signaling molecules[1]. However, high-resolution gas-liquid chromatography-mass spectrometry (GLC-MS) profiling of Central Asian species—such as Nepeta nuda, N. alatavica, and N. olgae—revealed a broader chemical diversity[1].
During these chemotaxonomic studies, 3-isopropyl-2-methylcyclopentanone was discovered as a distinct minor constituent within the essential oil matrix[1]. Its presence is dynamically regulated by environmental stressors. When Nepeta plants are subjected to abiotic stress (e.g., waterlogging or exogenous H₂O₂), reactive oxygen species (ROS) signaling pathways are activated, upregulating terpene synthases[1]. In this biosynthetic cascade, 3-isopropyl-2-methylcyclopentanone acts as a critical intermediate or shunt metabolite in the formation of more complex cyclic monoterpenes and iridoids.
Biosynthetic signaling in Nepeta species under environmental stress.
Physicochemical Properties & Structural Significance
The synthetic utility of 3-isopropyl-2-methylcyclopentanone stems directly from its highly substituted cyclopentanone core. The adjacent methyl (C2) and isopropyl (C3) groups create a rigid steric environment. When utilized as a starting material, this inherent facial bias dictates the trajectory of incoming electrophiles during enolate alkylation, enabling high diastereoselectivity without the need for external chiral auxiliaries.
Table 1: Quantitative & Computed Properties
| Property | Value | Scientific Significance |
| Molecular Formula | C₉H₁₆O | Confirms its classification as a monoterpene-derivative[2]. |
| Molecular Weight | 140.22 g/mol | Critical for identifying the molecular ion peak (m/z 140) in MS[2]. |
| Kovats Retention Index | 1048 – 1054 | Orthogonal validation metric for GLC-MS on non-polar columns[1]. |
| Stereocenters | C2, C3 | Provides the steric bulk necessary for facial-selective synthetic reactions. |
Synthetic Utility: Enolate Chemistry and Alkylation
In advanced organic synthesis, 3-isopropyl-2-methylcyclopentanone is prized as a precursor for highly substituted cyclic enolates. Direct deprotonation of unsymmetrical ketones with bulky amide bases (like LDA) often yields a mixture of kinetic and thermodynamic enolates. To circumvent this, application scientists employ a self-validating protection-cleavage strategy.
According to Trauner's methodologies on organooxyalkenes, the ketone is first converted into a silyl enol ether[3]. This intermediate is then subjected to cleavage using methyllithium (MeLi) at -78 °C. The Causality of the Reagent Choice: MeLi specifically attacks the silicon atom of the silyl enol ether. This cleanly releases the well-defined lithium enolate while producing tetramethylsilane (TMS) as the sole byproduct[3]. Because TMS is highly volatile and chemically inert, it eliminates the steric hindrance and side-reactions typically caused by residual secondary amines (e.g., diisopropylamine from LDA), ensuring a pristine environment for subsequent electrophilic trapping.
This protocol has been successfully used to synthesize complex intermediates, such as 2-[(4Z)-5-iodopent-4-enyl]-3-isopropyl-2-methylcyclopentanone, via the introduction of 1,4-diiodopentene[3].
Regioselective enolate generation and alkylation workflow.
Application in Total Synthesis of Complex Diterpenoids
The structural motif of 3-isopropyl-2-methylcyclopentanone maps perfectly onto the five-membered ring domain of several complex diterpenoid classes, notably the neodolabellane and neodolastane families[4][5].
In the total synthesis of trichoaurantianolides C and D (neodolastane diterpenes), establishing the trans-dimethyl geometry and the highly substituted cycloheptane/cyclopentane core is a monumental challenge[5]. Synthetic strategies frequently utilize derivatives of 3-isopropyl-2-methylcyclopentanone—such as 2-((1,3-dioxolan-2-yl)methyl)-3-isopropyl-2-methylcyclopentanone—to construct these tricyclic carbon skeletons[4]. By leveraging the pre-existing C2/C3 stereocenters of the cyclopentanone, chemists can dictate the absolute configuration of subsequent samarium diiodide (SmI₂) reductive cyclizations and π-allyl Stille cross-couplings[5].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Extraction and GLC-MS Profiling of Nepeta Essential Oils
-
Objective: Isolate and unambiguously identify 3-isopropyl-2-methylcyclopentanone from plant matrices.
-
Step 1: Hydrodistillation (3 hours). Causality: Gentle steam extraction prevents the thermal degradation of delicate cyclic ketones that would otherwise occur during harsh solvent extractions.
-
Step 2: Capillary GC Separation. Inject the extract into a GC equipped with a non-polar DB-5 capillary column (split mode 30:1), ramping from 60 °C to 260 °C at 2 °C/min[1]. Causality: A non-polar stationary phase separates analytes strictly by boiling point and dispersion forces, resolving structurally similar monoterpenes.
-
Step 3: MS Detection & Kovats RI Calculation. Co-inject a homologous series of n-alkanes (C8–C20) to calculate the Kovats Retention Index. Causality: Mass spectra of isomeric monoterpenes are often nearly identical due to similar fragmentation pathways. The Kovats RI (~1048) acts as an orthogonal, self-validating data point that guarantees the peak is 3-isopropyl-2-methylcyclopentanone and not a structural isomer[1].
Protocol B: Regioselective Enolate Generation and Alkylation
-
Objective: Synthesize 2-substituted-3-isopropyl-2-methylcyclopentanones via silyl enol ether cleavage.
-
Step 1: Silyl Enol Ether Cleavage. Charge a flame-dried flask with the silyl enol ether of 3-isopropyl-2-methylcyclopentanone (9.0 mmol) in dry THF (66 mL). Cool to 0 °C under argon. Dropwise add MeLi (1.6 M in Et₂O, 1.05 equiv)[3]. Causality: MeLi selectively attacks the silyl group. The resulting TMS byproduct is inert, validating that no competing amine-based side reactions will occur during the next step.
-
Step 2: Electrophilic Trapping. Cool the solution to -78 °C. Add the primary iodide electrophile (e.g., 1,4-diiodopentene) dropwise. Allow the mixture to warm to room temperature over 2 hours[3]. Causality: The low temperature maximizes the facial selectivity dictated by the bulky isopropyl group, ensuring the electrophile approaches from the least hindered face to yield a single diastereomer.
-
Step 3: Workup. Quench with saturated aqueous NH₄Cl, extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography[3].
References
-
PubChem Compound Summary for CID 41124: 2-Methyl-3-isopropylcyclopentanone. National Center for Biotechnology Information (NIH). URL:[Link]
-
Chemical Composition of the Essential Oils of Some Central Asian Nepeta Species (Lamiaceae) by GLC-MS. ResearchGate. URL:[Link]
-
Science of Synthesis 32.5 (Organooxy)alkenes. D. Trauner. Thieme Connect. URL:[Link]
-
Assessing Synthetic Strategies: Total Syntheses of (±)-Neodolabellane-Type Diterpenoids. Wiley-VCH. URL:[Link]
-
Total Synthesis of Neodolastane Diterpenes Trichoaurantianolides C and D. D. R. Williams, P. T. Gladen, J. R. Pinchman. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
step-by-step synthesis protocol for 2-Methyl-3-isopropylcyclopentanone
Application Note: Cu-Mediated 1,4-Conjugate Addition for the Synthesis of 2-Methyl-3-isopropylcyclopentanone
Target Audience: Synthetic Chemists, Process Researchers, and Natural Product Development Scientists.
Executive Summary & Strategic Importance
2-Methyl-3-isopropylcyclopentanone is a sterically congested, highly valuable cyclic ketone utilized as a core building block in the total synthesis of complex terpenoids, including yaretol and neodolastane-type diterpenoids[1][2]. The most efficient and regioselective method for constructing this moiety is the copper-catalyzed 1,4-conjugate addition of an isopropyl nucleophile to 2-methyl-2-cyclopenten-1-one.
This application note details a highly optimized, self-validating protocol utilizing a catalytic copper(I) system combined with in situ chlorotrimethylsilane (TMSCl) trapping. This approach suppresses competing 1,2-addition and prevents enolate equilibration, ensuring high yields and excellent regiocontrol[2].
Mechanistic Rationale & Experimental Design
Direct addition of Grignard reagents to α,β-unsaturated ketones predominantly yields 1,2-addition products (allylic alcohols). To enforce 1,4-regioselectivity, a soft organocuprate intermediate must be generated.
-
Catalyst Selection (CuBr·SMe₂): The dimethyl sulfide ligand stabilizes the Cu(I) oxidation state and enhances the solubility of the copper salt in THF, ensuring reproducible, homogeneous formation of the active cuprate species[2].
-
Additive Causality (HMPA/DMPU): Strongly coordinating solvents like HMPA (or its less toxic modern alternative, DMPU) coordinate the magnesium cation. This breaks up Grignard aggregates, creating a more reactive, "naked" cuprate complex that accelerates the conjugate addition[2].
-
Electrophilic Trapping (TMSCl): The addition of TMSCl serves a dual purpose. It acts as a Lewis acid to activate the enone, and it rapidly traps the resulting enolate as a silyl enol ether. This drives the reaction equilibrium forward and prevents deleterious side reactions such as polyalkylation or base-catalyzed aldol condensations[2][3].
Synthesis Workflow
Workflow for the Cu-mediated conjugate addition synthesis of 2-Methyl-3-isopropylcyclopentanone.
Quantitative Reagent Matrix
The following stoichiometric ratios are optimized for a 41.6 mmol scale reaction, yielding the intermediate silyl enol ether which is subsequently hydrolyzed to the target ketone[2].
| Reagent / Material | Role | Amount | Moles | Equivalents |
| 2-Methyl-2-cyclopenten-1-one | Starting Material | 4.0 g | 41.6 mmol | 1.0 eq |
| Isopropylmagnesium chloride | Nucleophile | 31.2 mL (2.0 M in THF) | 62.4 mmol | 1.5 eq |
| CuBr·SMe₂ | Catalyst | 427 mg | 2.08 mmol | 0.05 eq |
| HMPA (or DMPU) | Co-solvent / Activator | 14.5 mL | 83.2 mmol | 2.0 eq |
| TMSCl | Electrophilic Trap | 9.0 g (10.5 mL) | 83.2 mmol | 2.0 eq |
| Anhydrous THF | Primary Solvent | 138 mL + 15 mL | N/A | N/A |
Step-by-Step Methodology
Part A: Preparation of the Active Cuprate
-
System Purging: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with ultra-high purity Argon for 15 minutes to ensure strict exclusion of moisture.
-
Catalyst Suspension: Add anhydrous THF (138 mL) to the flask and cool the system to −78 °C using a dry ice/acetone bath.
-
Grignard Addition: Inject isopropylmagnesium chloride (31.2 mL, 2.0 M solution in THF) into the cooled solvent.
-
Transmetalation: Quickly add CuBr•SMe₂ (427 mg) under a positive cone of argon. Stir the resulting mixture for 15 minutes at −78 °C to allow for complete transmetalation and formation of the active cuprate species[2].
-
Activation: Inject HMPA (14.5 mL) via syringe. Safety Note: HMPA is a known carcinogen; handle strictly within a fume hood using appropriate PPE. DMPU may be substituted if required by institutional safety protocols. Stir for an additional 20 minutes.
Part B: Conjugate Addition and Trapping 6. Substrate Preparation: In a separate, dry 50 mL flask, prepare a solution of 2-methyl-2-cyclopenten-1-one (4.0 g) and freshly distilled TMSCl (9.0 g) in anhydrous THF (15 mL). 7. Controlled Addition: Transfer the substrate solution to a gas-tight syringe. Using a syringe pump, add the solution to the cuprate mixture at −78 °C over exactly 30 minutes.
- Causality Check: Slow addition via syringe pump maintains a low steady-state concentration of the enone, preventing localized heating and minimizing unwanted 1,2-addition or polymerization[2].
- Reaction Maturation: Allow the reaction mixture to stir at −78 °C for 3 hours.
Part C: Hydrolysis and Isolation 9. Quench & Hydrolysis: To directly isolate 2-methyl-3-isopropylcyclopentanone, quench the reaction at −78 °C by slowly adding 50 mL of saturated aqueous NH₄Cl, followed by 20 mL of 1M HCl. Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for 1 hour.
- Causality Check: The acidic aqueous conditions rapidly hydrolyze the intermediate silyl enol ether back to the target ketone[3].
- Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 75 mL).
- Washing: Wash the combined organic extracts with water (2 × 50 mL) to remove residual HMPA/DMPU, followed by a final wash with brine (50 mL).
- Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 5-10% Ethyl Acetate in Hexanes) or via vacuum distillation to afford pure 2-methyl-3-isopropylcyclopentanone.
References
-
Title: Studies toward the synthesis of yaretol: an unexpected rearrangement en route to the tricyclic core Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Studies of neodolastanes — Synthesis of the tricyclic core of the trichoaurantianolides Source: Canadian Science Publishing URL: [Link]
-
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 32 Source: Thieme Connect URL: [Link]
Sources
catalytic hydrogenation methods for 3-isopropyl-2-methylcyclopentanone
An Application Guide to the Catalytic Hydrogenation of 3-Isopropyl-2-methylcyclopentanone for Stereoselective Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The stereoselective reduction of substituted cyclic ketones is a cornerstone of synthetic organic chemistry, providing access to chiral alcohols that are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and natural products. This guide focuses on the catalytic hydrogenation of 3-isopropyl-2-methylcyclopentanone, a disubstituted cyclopentanone where the reduction of the carbonyl group generates a new stereocenter, leading to diastereomeric alcohol products. Control over this diastereoselectivity is paramount for efficient synthesis. This document provides a comprehensive overview of the mechanistic principles governing stereoselectivity and details field-proven protocols for various heterogeneous and homogeneous catalytic systems. We will explore the causality behind experimental choices, present comparative data, and offer step-by-step procedures to empower researchers in achieving desired stereochemical outcomes.
Introduction: The Stereochemical Challenge
The hydrogenation of 3-isopropyl-2-methylcyclopentanone yields 2-methyl-3-isopropylcyclopentanol. Since the starting material possesses two stereocenters (at C2 and C3), the creation of a new stereocenter at C1 results in the formation of two diastereomers: the cis and trans isomers, defined by the relationship between the newly formed hydroxyl group and the adjacent alkyl substituents.
The ratio of these diastereomers is dictated by the facial selectivity of the hydride attack on the carbonyl. This, in turn, is influenced by a complex interplay of factors including steric hindrance, catalyst-substrate interactions, and reaction conditions. The ability to selectively synthesize one diastereomer over the other is critical for any synthetic campaign that utilizes this scaffold.
Figure 1: General reaction scheme for the hydrogenation of 3-isopropyl-2-methylcyclopentanone.
Mechanistic Insights and Stereocontrol
The stereochemical outcome of the hydrogenation is determined by the trajectory of hydrogen addition to the carbonyl face. In heterogeneous catalysis, the ketone adsorbs onto the metal surface, and hydrogen atoms are delivered from the catalyst face.
-
Steric Approach Control: The substituents on the cyclopentanone ring can sterically hinder one face of the carbonyl. Generally, the hydride (or hydrogen atom on the catalyst surface) will attack from the less sterically encumbered face. For 2,3-disubstituted cyclopentanones, this often means an attack anti to the largest substituent, which would favor the trans product. The stereoselectivity can be influenced by reaction conditions like temperature, solvent, and the bulkiness of the reducing agent.[1]
-
Catalyst-Substrate Interaction: The nature of the catalyst itself plays a crucial role. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel provide a surface on which the reaction occurs.[2][3] The substrate must first adsorb to this surface. The preferred adsorption conformation can dictate which face of the carbonyl is exposed to the activated hydrogen, thereby controlling diastereoselectivity.
Sources
Resolving Complexity: Advanced Chromatographic Strategies for the Separation of 2-Methyl-3-isopropylcyclopentanone Isomers
An Application Guide for Researchers
Senior Application Scientist: Dr. Gemini
Abstract
The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical, fragrance, and food industries, as different isomers can exhibit widely varying biological activities and sensory properties. 2-Methyl-3-isopropylcyclopentanone possesses two chiral centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The effective separation and quantification of these isomers are paramount for quality control, regulatory compliance, and the development of stereochemically pure products. This application note provides a detailed guide to the chromatographic separation of 2-Methyl-3-isopropylcyclopentanone isomers, with a primary focus on enantioselective Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). We present optimized protocols, explain the mechanistic basis for methodological choices, and offer insights into achieving baseline resolution for all four stereoisomers.
The Analytical Challenge: Stereoisomerism in 2-Methyl-3-isopropylcyclopentanone
2-Methyl-3-isopropylcyclopentanone is a cyclic ketone with stereogenic centers at the C2 and C3 positions. This structure results in the existence of two pairs of enantiomers. The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form another. These two pairs are diastereomers of each other.
-
Enantiomers : Non-superimposable mirror images with identical physical properties in an achiral environment (e.g., boiling point, polarity). Their separation requires a chiral environment.
-
Diastereomers : Stereoisomers that are not mirror images. They have different physical properties and can often be separated using standard achiral chromatographic techniques.
The primary analytical goal is to resolve all four isomers, which necessitates a chiral separation technique capable of differentiating between the enantiomers within each diastereomeric pair.
Caption: Logical relationship of the four stereoisomers.
Primary Technique: Enantioselective Gas Chromatography (GC)
2.1. Expertise & Rationale
Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds such as fragrance components. Its high efficiency, resolution, and compatibility with sensitive detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS) make it ideal. To resolve enantiomers, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are exceptionally effective for this purpose.
The separation mechanism relies on the formation of transient diastereomeric complexes between the analytes and the chiral cyclodextrin selector. Cyclodextrins are chiral, cyclic oligosaccharides that form a torus-shaped molecule. Enantiomers can enter the hydrophobic cavity of the cyclodextrin (inclusion complexing) or interact with its external hydroxyl groups (surface interactions). Differences in the stability of these temporary complexes for each enantiomer lead to different retention times and, thus, separation. Derivatized beta-cyclodextrins often provide excellent selectivity for a wide range of chiral compounds, including ketones.
Caption: Workflow for Enantioselective GC Analysis.
2.2. Protocol: GC-FID/MS Separation of 2-Methyl-3-isopropylcyclopentanone Isomers
This protocol is designed to provide baseline separation of all four stereoisomers.
Step 1: Sample Preparation
-
Prepare a stock solution of the isomer mixture at 1000 µg/mL in high-purity Methanol or Hexane.
-
Dilute the stock solution with the same solvent to a working concentration of 10-50 µg/mL. The optimal concentration may vary depending on detector sensitivity.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
Step 2: Instrument and Column Setup
-
Gas Chromatograph : Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless inlet and FID or MS detector.
-
Chiral Stationary Phase : A column with high enantioselectivity is critical. A derivatized cyclodextrin column is strongly recommended.
-
Recommended Column : Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness). This phase is known for its broad utility in separating chiral compounds.
-
-
Carrier Gas : Hydrogen is preferred for its high efficiency and speed. Helium is a suitable alternative. Set to a constant flow rate of 1.5 mL/min.
Step 3: Chromatographic Conditions
-
Inlet :
-
Temperature: 250°C
-
Mode: Split
-
Split Ratio: 50:1 (can be adjusted to optimize sensitivity)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program :
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 2°C/minute to 180°C.
-
Final Hold: Hold at 180°C for 5 minutes.
-
Causality: A slow temperature ramp is crucial for resolving closely eluting isomers. The initial hold ensures sharp peaks at the beginning of the chromatogram.
-
-
Detector (FID) :
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
2.3. Expected Results & Data
This method is expected to elute the diastereomeric pairs separately, with the enantiomers within each pair also being resolved. The elution order will be specific to the column and conditions used and must be confirmed with standards if available.
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Expected Retention Time (min) | ~28.5 | ~29.2 | ~31.8 | ~32.5 |
| Resolution (Rs) between peaks | - | > 1.8 | > 4.0 | > 1.8 |
| Peak Asymmetry (As) | 0.9 - 1.2 | 0.9 - 1.2 | 0.9 - 1.2 | 0.9 - 1.2 |
Table 1: Representative performance data for the enantioselective GC method. Retention times are estimates and will vary by system. Resolution (Rs) > 1.5 indicates baseline separation.
Orthogonal Technique: Chiral Supercritical Fluid Chromatography (SFC)
3.1. Expertise & Rationale
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often surpassing HPLC in speed and efficiency. SFC uses a mobile phase, typically carbon dioxide (CO₂), held above its critical temperature and pressure. This supercritical fluid has low viscosity and high diffusivity, which allows for very fast separations and rapid column equilibration.
For chiral separations, SFC is frequently paired with polysaccharide-based CSPs (e.g., derivatized cellulose or amylose), which are also mainstays in chiral HPLC. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector. The addition of a polar organic modifier (e.g., methanol) to the CO₂ is necessary to modulate analyte retention and selectivity. SFC is considered a "green" technology due to the significant reduction in organic solvent consumption compared to HPLC.
Caption: Logical workflow for chiral SFC method development.
3.2. Protocol: SFC-UV/MS Separation
This protocol outlines a screening approach to find the optimal conditions, a common practice in SFC method development.
Step 1: Sample Preparation
-
Dissolve the isomer mixture in Methanol or a Methanol/Acetonitrile (1:1) mixture to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved. SFC is less tolerant of sample solvents that are immiscible with the mobile phase.
Step 2: Instrument and Column Setup
-
SFC System : Waters ACQUITY UPC², Agilent 1260 Infinity II SFC, or equivalent, with UV or MS detection.
-
Chiral Stationary Phases for Screening :
-
Chiralpak IA or IG (amylose-based)
-
Chiralcel OD or OJ (cellulose-based)
-
Dimensions: 4.6 x 150 mm, 3 or 5 µm particle size.
-
Causality: Screening multiple columns with complementary selectivities is the most efficient way to find a suitable separation, as predicting the best CSP is difficult.
-
Step 3: Chromatographic Conditions
-
Mobile Phase :
-
A: Supercritical CO₂
-
B: Methanol (with 0.1% Isopropylamine for basic compounds or 0.1% Trifluoroacetic acid for acidic compounds, if needed to improve peak shape). For a neutral ketone, no additive may be necessary initially.
-
-
Generic Screening Gradient :
-
Flow Rate: 3.0 mL/min
-
Gradient: 5% to 40% B over 5 minutes. Hold at 40% B for 1 minute.
-
Column Temperature: 40°C
-
Automated Back Pressure Regulator (ABPR): 150 bar (2175 psi).
-
Causality: A fast, generic gradient is used to quickly assess the potential of each column/modifier combination. The backpressure and temperature are kept constant to ensure the CO₂ remains in its supercritical state.
-
-
Detection (UV) :
-
Wavelength: 220 nm (or as determined by a UV scan of the analyte).
-
Step 4: Optimization
-
Identify the column and modifier combination that shows the best initial separation (the "hit").
-
Optimize the separation by adjusting the gradient slope, temperature, and backpressure to maximize resolution. A shallower gradient will typically improve the resolution of closely eluting peaks.
3.3. Expected Results & Data
SFC can provide very fast and efficient separations. A successful method will resolve all four isomers in under 10 minutes.
| Parameter | SFC (Optimized) | GC (Optimized) |
| Typical Analysis Time | 5 - 8 minutes | 30 - 40 minutes |
| Solvent Consumption | Low (mostly CO₂) | Moderate (sample prep) |
| Primary Separation Mechanism | H-bonding, Dipole, Steric | Inclusion Complexation |
| Orthogonality | High | High |
Table 2: Comparison of typical performance characteristics for SFC and GC methods. Orthogonality refers to the use of different separation mechanisms, making the techniques complementary.
Conclusion
The successful chromatographic separation of 2-Methyl-3-isopropylcyclopentanone's four stereoisomers is readily achievable with modern chiral separation technologies.
-
Enantioselective GC on a derivatized cyclodextrin column stands as a robust and highly effective primary method, providing excellent resolution, albeit with longer analysis times.
-
Chiral SFC offers a rapid, efficient, and environmentally friendly alternative, making it exceptionally well-suited for high-throughput screening and purification in drug development and research environments.
The choice between these techniques will depend on the specific application requirements, such as sample throughput needs, available instrumentation, and the desired scale of analysis. For comprehensive characterization, employing both GC and SFC can provide orthogonal data, increasing confidence in analytical results.
References
- Phenomenex, Inc. (n.d.).
- Jelen, H. H. (2019). Chromatography of Aroma Compounds and Fragrance.
- Gocan, S., & Cimpaneu, E. (n.d.).
- Vo, T. N., & Cunliffe, J. M. (2014). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography.
- Speybrouck, D., & Thomas, S. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
- Louw, S. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Analytical Science Advances.
- Taylor, L. T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Jelen, H. H., & Gracka, A. (n.d.). Chromatography of Aroma Compounds and Fragrances.
- Schmedes, A., et al. (2022).
Technical Support Center: Minimizing Aldol Condensation Byproducts in 3-Isopropyl-2-methylcyclopentanone Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex reactivity of 3-isopropyl-2-methylcyclopentanone . Due to its specific steric environment, enolization of this cyclic ketone is highly susceptible to competing self-aldol condensation and regioselectivity issues.
Below, you will find root-cause analyses, quantitative troubleshooting data, and self-validating protocols to ensure high-yielding, clean transformations.
Part 1: Diagnostic FAQs & Root Cause Analysis
Q1: Why does 3-isopropyl-2-methylcyclopentanone undergo severe self-aldol condensation during alkylation?
Causality Analysis: Aldol condensation is a bimolecular reaction requiring two components: an enolate (nucleophile) and an unreacted carbonyl (electrophile)[1]. 3-Isopropyl-2-methylcyclopentanone possesses two distinct α -carbons:
-
C2 (Tertiary): Highly sterically hindered by the adjacent methyl and C3-isopropyl groups. Deprotonation here yields the thermodynamic enolate.
-
C5 (Secondary): Less sterically hindered. Deprotonation here yields the kinetic enolate[2].
When a weak base (e.g., NaOEt, NaH) is used, or if the reaction temperature is too high, deprotonation becomes an equilibrium process[3]. This equilibrium guarantees that a significant concentration of unreacted ketone remains in the solution alongside the enolate. The C5-enolate will readily attack the unreacted ketone, leading to a β -hydroxy ketone intermediate that rapidly dehydrates into an α,β -unsaturated aldol byproduct[1].
Q2: How do reaction conditions quantitatively impact the formation of these byproducts?
To suppress the aldol pathway, you must achieve 100% rapid, irreversible enolization so that no electrophilic ketone remains in the flask. This requires tuning the base strength, temperature, and order of addition.
Table 1: Impact of Reaction Parameters on Aldol Byproduct Formation
| Base Choice | Equivalents | Temp (°C) | Addition Method | Enolate Ratio (C5:C2) | Aldol Byproduct (%) | Target Alkylation Yield (%) |
| NaH | 1.10 | 0 | Normal | Mixed | 28.5% | 45.0% |
| LDA | 1.00 | -78 | Normal | >95:5 | 14.2% | 72.5% |
| LDA | 1.10 | -78 | Inverse | >98:2 | <2.0% | 94.0% |
| LHMDS | 1.10 | -78 | Inverse | >98:2 | <1.0% | 95.5% |
Data Summary: Using a strong, bulky base (LDA or LHMDS) combined with inverse addition at cryogenic temperatures effectively eliminates the aldol byproduct.
Part 2: Troubleshooting Workflows & Self-Validating Protocols
Workflow 1: Suppressing Self-Condensation via Inverse Addition
If you are generating a lithium enolate for direct alkylation, standard "normal addition" (adding base to the ketone) creates a transient state where unreacted ketone is in excess, promoting self-condensation. Inverse addition (adding the ketone to an excess of strong base) is mandatory.
Caption: Workflow for diagnosing and resolving aldol condensation byproducts during enolization.
Protocol A: Kinetic Enolate Formation (Inverse Addition)
Objective: Form the C5-kinetic enolate while suppressing self-aldol condensation.
-
Base Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to ketone) and diisopropylamine (1.15 eq). Cool to -78 °C.
-
LDA Generation: Add n-Butyllithium (1.10 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Ketone Preparation: In a separate flame-dried vial, dissolve 3-isopropyl-2-methylcyclopentanone (1.00 eq) in a minimum volume of anhydrous THF.
-
Inverse Addition (Critical Step): Using a syringe pump, add the ketone solution dropwise (over 30–45 minutes) down the side of the flask containing the LDA at -78 °C.
-
Maturation: Stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Self-Validation Checkpoint: Before adding your electrophile, withdraw a 50 µL aliquot and quench it in cold D2O . Extract with CDCl3 and analyze via 1H -NMR. Successful, aldol-free enolization is confirmed by the complete disappearance of the C5 α -protons ( ∼ 2.1 ppm) and >95% deuterium incorporation at C5, with zero unreacted ketone C=O signal.
-
Alkylation: Add the desired electrophile (e.g., alkyl halide) dropwise and allow the reaction to slowly warm to room temperature.
Workflow 2: Cross-Aldol Reactions (The Mukaiyama Strategy)
Q3: I am trying to perform a cross-aldol reaction with an external aldehyde, but I am getting a mixture of self-condensation and poly-condensation products. How can I fix this?
Causality Analysis: Lithium enolates are highly basic. When an aldehyde is introduced, the lithium enolate can act as a base rather than a nucleophile, deprotonating the aldehyde (if enolizable) or triggering equilibration back to the ketone, which then self-condenses[4].
Solution: Transition to a Mukaiyama Aldol Addition . By trapping the kinetic enolate as a neutral, stable silyl enol ether, you completely eliminate the basicity of the nucleophile[5]. Silyl enol ethers cannot self-condense. They will only react with the target aldehyde when it is specifically activated by a Lewis acid (e.g., TiCl4 ).
Caption: Mukaiyama aldol addition pathway to completely suppress self-condensation.
Protocol B: Mukaiyama Aldol Addition
Objective: Perform a clean cross-aldol reaction without ketone self-condensation.
-
Silyl Enol Ether Formation: Generate the kinetic lithium enolate of 3-isopropyl-2-methylcyclopentanone at -78 °C using Protocol A.
-
Trapping: Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.20 eq) dropwise at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
-
Workup & Self-Validation: Quench with cold saturated aqueous NaHCO3 . Extract with hexanes, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
Self-Validation Checkpoint: Analyze the crude oil via FTIR. The strong ketone C=O stretch ( ∼ 1740 cm−1 ) must be completely absent, replaced by a C=C stretch ( ∼ 1640 cm−1 ) and strong Si-O-C bands ( ∼ 1250 cm−1 , 850 cm−1 ). If C=O is present, do not proceed to the next step.
-
-
Lewis Acid Activation: In a new flame-dried flask, dissolve the target aldehyde (1.00 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C. Add TiCl4 (1.10 eq, 1.0 M in DCM) dropwise. The solution will typically turn yellow/orange as the Lewis acid-aldehyde complex forms.
-
Coupling: Dissolve the validated silyl enol ether (1.05 eq) in a small amount of DCM and add it dropwise to the activated aldehyde at -78 °C. Stir for 2 hours.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 , then warm to room temperature and extract with DCM to isolate the clean cross-aldol product.
References
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. Retrieved from: [Link]
-
Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. Retrieved from: [Link]
-
Chemistry LibreTexts. 12.5: α -Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from: [Link]
-
University of Birmingham. Lecture 6: The Crossed Aldol Reaction and its Many Variants. Retrieved from: [Link]
-
Chemical Reviews (ACS Publications). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Retrieved from: [Link]
Sources
Technical Support Center: Resolving Aliphatic NMR Overlap in Substituted Cyclopentanones
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling with severe spectral congestion in small, complex aliphatic molecules. We will focus our case study on the stereoisomers of 2-Methyl-3-isopropylcyclopentanone .
This guide provides field-proven, self-validating methodologies to disentangle overlapping signals and definitively assign relative stereochemistry.
Part 1: Diagnostic Knowledge Base & FAQs
Q1: Why is the 0.8–2.5 ppm region completely unresolved for my 2-Methyl-3-isopropylcyclopentanone sample? A1: Causality: 2-Methyl-3-isopropylcyclopentanone (MW: 140.22 g/mol ) contains 16 protons, the vast majority of which are aliphatic (1)[1]. The C2-methyl, the two isopropyl methyls, the isopropyl methine, and the cyclopentanone ring protons all resonate within the narrow 0.8–2.5 ppm window. Because these protons are heavily J-coupled to one another, their signals split into complex multiplets (e.g., doublets, doublets of doublets, and septets). This extensive homonuclear scalar coupling ( JHH ) broadens the signals, causing them to overlap and merge into an indecipherable baseline hump.
Q2: I cannot upgrade to an 800 MHz magnet. How can I achieve baseline resolution of these aliphatic protons? A2: Causality: While increasing magnetic field strength increases chemical shift dispersion, it is a highly expensive hardware solution (2)[2]. Instead, you can implement Pure Shift NMR spectroscopy (specifically the PSYCHE experiment). Pure shift techniques use specialized pulse sequences to suppress homonuclear scalar couplings ( JHH ) during acquisition (3)[3]. By collapsing all complex multiplets into sharp, well-resolved singlets at their respective chemical shifts, you artificially achieve the resolution equivalent to a much higher-field spectrometer[3].
Q3: Can a simple solvent change resolve the diastereomeric signals? A3: Causality: Yes. Routine analyses typically use CDCl3 , which interacts weakly with the solute (4)[4]. By switching to an aromatic solvent like Benzene-d6 ( C6D6 ), you can exploit Aromatic Solvent-Induced Shifts (ASIS) (5)[5]. The π -electron cloud of benzene forms a transient, non-covalent collision complex with the polar carbonyl group of the cyclopentanone. Protons located in different spatial regions of the molecule will fall into different areas of benzene's magnetic shielding cone, inducing differential chemical shifts that pull overlapping signals apart[5].
Q4: How do I assign the cis vs trans relative stereochemistry once the signals are resolved? A4: Causality: Relative stereochemistry is determined by measuring through-space dipole-dipole interactions via the Nuclear Overhauser Effect (NOE). For a small molecule like 2-Methyl-3-isopropylcyclopentanone, a 2D NOESY experiment will yield positive NOE cross-peaks (6)[6]. However, to avoid any risk of zero-crossing artifacts (which can occur if the molecule aggregates and mimics a medium-sized molecule), a 2D ROESY experiment is often preferred. Cross-relaxation in the rotating frame ensures ROE cross-peaks are always positive, regardless of correlation time (7)[7].
Part 2: Quantitative Data Summaries
Table 1: Solvent Selection Guide for Cyclopentanone NMR
| Parameter | CDCl3 (Chloroform-d) | C6D6 (Benzene-d6) |
| Interaction Mechanism | Weak dipole interactions | Aromatic Solvent-Induced Shift (ASIS) |
| Signal Dispersion | Poor (High overlap in 0.8-2.5 ppm) | Excellent (Differential shielding) |
| Cost | Low | Moderate |
| Best Use Case | Routine structural confirmation | Resolving congested aliphatic multiplets |
Table 2: 2D NMR Stereochemical Assignment Parameters
| Parameter | 2D NOESY | 2D ROESY |
| Ideal Molecular Weight | < 600 Da (Small molecules) | 700 - 1200 Da (Medium molecules) |
| Cross-Peak Sign | Positive (Opposite to diagonal) | Always Positive (Same as diagonal) |
| Mixing Time ( tm ) | 500 - 800 ms | 200 - 300 ms |
| Artifact Risk | Zero-crossing (if aggregation occurs) | TOCSY artifacts (if spin-lock is too strong) |
Part 3: Troubleshooting Workflows & Logical Diagrams
Figure 1: Step-by-step logical workflow for resolving and assigning overlapping NMR signals.
Figure 2: Decision matrix for selecting between NOESY and ROESY based on molecular weight.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Implementing PSYCHE Pure Shift NMR
This protocol self-validates by removing JHH couplings, proving that multiplet complexity—not chemical shift degeneracy—was the root cause of the overlap.
-
Sample Preparation: Dissolve 10-15 mg of 2-Methyl-3-isopropylcyclopentanone in 0.6 mL of C6D6 . (Using benzene-d6 maximizes the initial chemical shift dispersion before decoupling is even applied).
-
Pulse Calibration: Insert the sample into the spectrometer and carefully tune/match the probe. Calibrate the 90° pulse (p1) precisely. Pure shift sequences utilize spatial encoding and are highly sensitive to pulse miscalibrations.
-
Sequence Selection: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence from your spectrometer's library.
-
Parameter Optimization: Set the sweep width to cover only the relevant aliphatic region (0 to 5 ppm) to optimize digital resolution. Adjust the chunk duration (typically 15-20 ms) to balance resolution and sensitivity.
-
Acquisition & Processing: Acquire the pseudo-2D dataset. Process the data using covariance or chunk-reconstruction algorithms. The resulting 1D spectrum will display all protons as sharp singlets, allowing for unambiguous integration and assignment.
Protocol B: 2D ROESY Setup for Relative Stereochemistry
This protocol ensures reliable through-space correlations without the risk of NOE nulling.
-
Degassing (Critical Step): Perform 3 cycles of freeze-pump-thaw on the NMR sample. This removes dissolved paramagnetic oxygen ( O2 ), which acts as a relaxation sink and quenches the NOE effect[6].
-
1D Reference: Acquire a standard 1H NMR spectrum to define the F1 and F2 spectral widths.
-
Sequence Selection: Load a 2D ROESY pulse sequence (e.g., roesyphpr.2 on Bruker systems).
-
Spin-Lock Calibration: Set the continuous wave (CW) spin-lock power to a low level (e.g., 2-3 kHz). A spin-lock that is too strong will reintroduce scalar couplings, creating false TOCSY artifacts[7]. Set the mixing time ( tm ) to 250 ms.
-
Acquisition: Run the 2D experiment with a minimum of 8 scans per increment and 256 t1 increments to ensure sufficient signal-to-noise for weak ROE cross-peaks.
-
Interpretation: Analyze the cross-peaks between the C2-methyl protons and the C3-isopropyl methine/methyl protons. A strong cross-peak indicates a cis relationship (the groups reside on the same face of the cyclopentanone ring).
Part 5: References
-
Smith, M. et al. "Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, ACS Publications. 2
-
"Pure Shift NMR." Manchester NMR Methodology Group, University of Manchester. 3
-
"What are the effects of different solvents on NMR spectra..." Quora. 4
-
"NOESY and ROESY." Columbia University. 6
-
Facey, G. "Improve Your Chemical Shift Resolution Without Going to Higher Fields." University of Ottawa NMR Facility Blog. 5
-
"2-Methyl-3-isopropylcyclopentanone | CID 41124." PubChem, National Institutes of Health. 1
-
"2D ROESY Experiment." IMSERC, Northwestern University. 7
Sources
- 1. 2-Methyl-3-isopropylcyclopentanone | C9H16O | CID 41124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 4. quora.com [quora.com]
- 5. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. 2D ROESY Experiment [imserc.northwestern.edu]
Technical Support Guide: Solvent Selection for 2-Methyl-3-isopropylcyclopentanone Extraction
Welcome to the technical support center for optimizing the extraction of 2-Methyl-3-isopropylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into solvent selection and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the extraction of 2-Methyl-3-isopropylcyclopentanone.
Q1: What are the key physicochemical properties of 2-Methyl-3-isopropylcyclopentanone that I should consider for solvent selection?
A1: Understanding the analyte is the first step. 2-Methyl-3-isopropylcyclopentanone (C9H16O) is a cyclic ketone.[1] Its structure dictates its behavior in different solvents:
-
Polarity: The carbonyl group (C=O) introduces significant polarity and makes the molecule a hydrogen bond acceptor.[2] However, the alkyl groups (methyl and isopropyl) and the cyclopentane ring are nonpolar. This duality means the molecule is of intermediate polarity .
-
Solubility: It is described as being hardly soluble in water.[3] This is crucial for liquid-liquid extraction (LLE) from aqueous matrices.
-
Reactivity: As a sterically unhindered cyclic ketone, it is reactive towards nucleophiles like sodium bisulfite, which can be exploited for selective purification.[4][5]
Q2: What is the fundamental principle for selecting an extraction solvent?
A2: The core principle is "like dissolves like," which relates to solvent polarity. For efficient extraction, the polarity of the solvent should closely match that of the analyte. Additionally, for liquid-liquid extraction, the chosen solvent must be immiscible with the initial sample matrix (e.g., water). The ideal solvent will maximize the partitioning of your target molecule into the solvent phase while leaving impurities behind.
Q3: Which common solvents are good starting candidates for a standard liquid-liquid extraction of this ketone from an aqueous solution?
A3: Based on the intermediate polarity of 2-Methyl-3-isopropylcyclopentanone, several common water-immiscible solvents are excellent candidates. These include:
-
Ethyl Acetate (EtOAc): Often the best first choice. Its polarity is a good match for many moderately polar compounds. It is less volatile than diethyl ether and relatively less toxic than chlorinated solvents.
-
Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form explosive peroxides.
-
Dichloromethane (DCM): A denser-than-water solvent that can be effective due to its ability to dissolve a wide range of organic compounds. However, it is a suspected carcinogen and should be handled with appropriate safety precautions.
-
Diethyl Ether (Et₂O): A very effective extraction solvent due to its low polarity and high volatility (easy to remove). However, it is highly flammable and can form explosive peroxides upon storage.
Q4: What is "reactive extraction," and when should I consider it for 2-Methyl-3-isopropylcyclopentanone?
A4: Reactive extraction is a powerful purification technique that involves a chemical reaction to selectively remove the target compound from a mixture. For ketones like 2-Methyl-3-isopropylcyclopentanone, the most common method is sodium bisulfite (NaHSO₃) extraction .[5]
This method leverages the reversible reaction between the ketone and sodium bisulfite to form a charged, water-soluble α-hydroxysulfonate salt (a bisulfite adduct).[5][6] This adduct moves into the aqueous phase, separating it from other non-reactive organic compounds (e.g., alcohols, esters, hydrocarbons) that remain in the organic phase.[4] The original ketone can then be regenerated and recovered by basifying the aqueous layer.[7]
You should consider this technique when you need to purify the ketone from a complex organic mixture, not just extract it from an aqueous solution.
Q5: How do I decide between several potentially good solvents?
A5: The choice depends on a multi-faceted analysis of your experimental goals and constraints. Beyond just extraction efficiency, consider:
-
Selectivity: How well does the solvent dissolve the target compound versus impurities?
-
Safety: What are the flammability, toxicity, and reactivity hazards?
-
Environmental Impact: Is the solvent environmentally persistent or hazardous?
-
Boiling Point: A lower boiling point makes the solvent easier to remove via evaporation or distillation, but can also lead to losses.
-
Cost and Availability: For large-scale work, this becomes a significant factor.
Section 2: Troubleshooting Guide
Even with the right knowledge, experiments can face challenges. This guide addresses specific issues you might encounter.
| Problem | Potential Causes | Recommended Solutions |
| Low Extraction Yield | 1. Incorrect Solvent Polarity: The solvent is too polar or too nonpolar. 2. Insufficient Mixing: The interface between the two phases was not large enough for efficient transfer. 3. Insufficient Solvent Volume: The partition coefficient dictates that a certain volume is needed to extract a majority of the compound. | 1. Consult the solvent properties table (Table 1) and select a solvent with a more appropriate polarity. 2. Increase shaking/agitation time. Ensure you are not shaking so vigorously that an emulsion forms. 3. Perform multiple (2-3) extractions with smaller volumes of solvent. This is more effective than a single extraction with a large volume. |
| Emulsion Formation | 1. Vigorous Shaking: High shear forces can create a stable mixture of the organic and aqueous phases. 2. Presence of Surfactant-like Impurities: Natural or synthetic surfactants in the sample can stabilize emulsions. | 1. Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. 2. Add Brine: Add a small amount of saturated NaCl solution. This increases the ionic strength of the aqueous layer, helping to break the emulsion. 3. Centrifugation: If the volume is small, centrifuging the sample can force the layers to separate. 4. Filtration: Filter the mixture through a pad of Celite or glass wool. |
| Co-extraction of Impurities | 1. Low Selectivity: The chosen solvent dissolves both the target ketone and the impurities. | 1. Perform a Wash Step: After extraction, wash the organic layer with deionized water or brine to remove water-soluble impurities. 2. Switch Solvents: Try a solvent with a different polarity that may be more selective for your compound. 3. Use Reactive Extraction: If impurities are other organic, non-ketonic compounds, use the sodium bisulfite method (Protocol 2) for superior selectivity.[5][7] |
| Failure to Form Bisulfite Adduct | 1. Poor Reactant Contact: The bisulfite ion (in the aqueous phase) and the ketone (in the organic phase) are not mixing efficiently. | 1. Add a Water-Miscible Co-solvent: Add a small amount of a water-miscible solvent like methanol to the mixture before adding the bisulfite solution. This creates a single phase for the reaction to occur rapidly before adding an immiscible solvent for extraction.[4][6][8] |
| Poor Ketone Recovery After Basification | 1. Incomplete Adduct Reversal: The pH of the aqueous layer is not high enough to reverse the equilibrium and liberate the free ketone. 2. Inefficient Extraction: The liberated ketone is not being efficiently extracted from the now-basic aqueous solution. | 1. Check the pH: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 10). Add more base if necessary. 2. Perform Multiple Extractions: Extract the basified aqueous layer 2-3 times with a fresh portion of organic solvent (e.g., ethyl acetate) to ensure complete recovery. |
Section 3: Experimental Protocols
These protocols provide a self-validating framework for the successful extraction of 2-Methyl-3-isopropylcyclopentanone.
Protocol 1: Standard Liquid-Liquid Extraction (LLE) from an Aqueous Matrix
This protocol is for transferring the ketone from an aqueous solution to an organic solvent.
Materials:
-
Aqueous sample containing 2-Methyl-3-isopropylcyclopentanone
-
Separatory funnel
-
Extraction solvent (e.g., Ethyl Acetate)
-
Saturated NaCl solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Collection flask (e.g., round-bottom flask)
-
Rotary evaporator (optional, for solvent removal)
Methodology:
-
Preparation: Transfer the aqueous sample to a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).
-
First Extraction: Add a volume of ethyl acetate roughly equal to 1/3 to 1/2 of the aqueous sample volume. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Mixing: Close the stopcock and shake the funnel for 30-60 seconds with periodic venting.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
Collection: Drain the lower aqueous layer into a beaker. Drain the upper organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of ethyl acetate, combining all organic extracts into the same flask.
-
Washing: Return the combined organic extracts to the separatory funnel and add a small volume of brine. Shake gently and allow the layers to separate. Drain and discard the lower aqueous brine layer. This step helps remove dissolved water from the organic phase.
-
Drying: Transfer the washed organic layer to a clean flask and add a small amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. The solvent can now be removed using a rotary evaporator to yield the extracted ketone.
Protocol 2: Reactive Extraction for Purification from an Organic Mixture
This protocol is for selectively separating the ketone from other organic, non-ketonic compounds.
Materials:
-
Organic mixture containing 2-Methyl-3-isopropylcyclopentanone
-
Methanol (or another water-miscible solvent)[4]
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Immiscible organic solvent (e.g., Hexanes or Diethyl Ether)
-
10% Sodium Hydroxide (NaOH) solution
-
Separatory funnel and other standard LLE equipment
Methodology:
-
Reaction Setup: Dissolve the initial organic mixture in a small volume of methanol in a flask or beaker.
-
Adduct Formation: Transfer the methanolic solution to a separatory funnel. Add an excess of saturated NaHSO₃ solution (e.g., 5 volumes relative to the methanol). Shake vigorously for 1-2 minutes.[8] The ketone will react to form the water-soluble bisulfite adduct.
-
Separation of Impurities: Add an immiscible organic solvent like hexanes to the funnel. Shake and allow the layers to separate. The non-reactive organic impurities will be in the upper hexanes layer. Drain the lower aqueous layer (containing the ketone adduct) into a clean flask. The upper organic layer can be discarded.
-
Ketone Regeneration: Transfer the aqueous layer containing the adduct back to a clean separatory funnel. Slowly add 10% NaOH solution while swirling until the solution is strongly basic (pH > 10). This will hydrolyze the adduct and regenerate the ketone.
-
Re-extraction of Ketone: Extract the basified aqueous solution 2-3 times with a fresh organic solvent (e.g., ethyl acetate or diethyl ether) as described in Protocol 1 (steps 2-6).
-
Final Work-up: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent to yield the purified 2-Methyl-3-isopropylcyclopentanone.
Section 4: Data and Visualizations
Table 1: Properties of Recommended Solvents for Extraction
| Solvent | Relative Polarity | Boiling Point (°C) | Density (g/mL) | Water Miscibility | Safety & Environmental Notes |
| Hexanes | 0.1 | 69 | 0.655 | Immiscible | Highly flammable; neurotoxin. |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | Immiscible | Extremely flammable; can form explosive peroxides. |
| Toluene | 2.4 | 111 | 0.867 | Immiscible | Flammable; suspected reproductive toxin.[9] |
| Dichloromethane | 3.1 | 39.6 | 1.33 | Immiscible | Non-flammable; suspected carcinogen. |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | Immiscible | Flammable; relatively low toxicity. |
| Methanol | 5.1 | 64.7 | 0.792 | Miscible | Flammable; toxic. Used as a co-solvent. |
Diagram 1: Solvent Selection Workflow
Caption: Decision workflow for selecting the appropriate extraction protocol.
Diagram 2: Mechanism of Reactive Bisulfite Extraction
Caption: Reversible reaction for selective ketone purification.
Section 5: References
-
Bardsley, K. D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
Bardsley, K. D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
PubChem. (n.d.). 2-Methyl-3-isopropylcyclopentanone. National Center for Biotechnology Information. [Link]
-
Duereh, A., et al. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2017). Request PDF: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing. [Link]
-
Google Patents. (n.d.). US4885397A - Process for the preparation of cyclic ketones by isomerization of epoxides.
-
Tohoku University. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-pentanone ethyl isopropyl ketone. [Link]
-
Gaylord Chemical. (n.d.). Solvent Miscibility Table. [Link]
-
PubChem. (n.d.). 2-Methyl-3-(2-methyl-5-isopropyl-cyclopent-1-en-1-yl)-propanol. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Methyl-3-isopropylcyclopentanone | C9H16O | CID 41124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jove.com [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Preventing Auto-Oxidation of 2-Methyl-3-isopropylcyclopentanone
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting protocols, and answers to frequently asked questions regarding the long-term storage and stability of 2-Methyl-3-isopropylcyclopentanone. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to maintain sample integrity, ensure experimental reproducibility, and handle this compound safely.
Section 1: The "Why" — Understanding the Auto-Oxidation Mechanism
Q1: Why is 2-Methyl-3-isopropylcyclopentanone susceptible to auto-oxidation during storage?
A1: While ketones are generally more resistant to oxidation than aldehydes, they are not inert.[1] Long-term exposure to atmospheric oxygen can initiate a slow degradation process known as auto-oxidation.[2] This is a free-radical chain reaction that can compromise the purity and integrity of your material over time.
The structure of 2-Methyl-3-isopropylcyclopentanone contains several features that make it susceptible to this process:
-
Alpha-Hydrogens: The hydrogen atoms on the carbons adjacent to the carbonyl group (C=O) are susceptible to abstraction by a radical species.
-
Tertiary Hydrogen: The hydrogen on the isopropyl group is a tertiary hydrogen, which is also a potential site for radical abstraction.
The process, known as the Basic Autoxidation Scheme (BAS), involves three key stages: initiation, propagation, and termination.[2] The propagation phase is a self-catalyzing cycle where a single radical can lead to the formation of numerous peroxide molecules, compromising the bulk material. This process is accelerated by exposure to light, heat, and the presence of trace metal impurities.[3] The primary and most hazardous degradation products are hydroperoxides and peroxides, which can be shock-sensitive and explosive, especially upon concentration.[4]
Sources
Technical Support Center: HPLC Mobile Phase Optimization for Alkylcyclopentanones
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of alkylcyclopentanones. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their chromatographic methods.
Alkylcyclopentanones present unique analytical challenges due to their lack of strong chromophores and high structural similarity. This guide synthesizes field-proven methodologies, emphasizing the causality behind mobile phase selection and detector compatibility.
Diagnostic Triage & Method Selection (FAQ)
Q: Why do my alkylcyclopentanone peaks show poor sensitivity under standard UV detection, and how does mobile phase selection fix this? A: Alkylcyclopentanones lack an extended conjugated π -system, resulting in weak UV absorbance (typically only a weak n→π∗ transition around 280 nm). Direct UV detection requires high sample concentrations and low-UV-cutoff mobile phases, such as Acetonitrile and Water buffered with 0.1% Phosphoric acid[1]. For trace environmental or pharmacokinetic analysis, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is necessary. This converts the ketone into a highly conjugated hydrazone, shifting the absorbance maximum to ~365 nm and allowing for highly sensitive UV-DAD detection without mobile phase interference[2].
Q: Should I use Methanol or Acetonitrile as the organic modifier in reverse-phase (RP) HPLC? A: Acetonitrile (MeCN) is generally preferred for underivatized alkylcyclopentanones due to its lower viscosity and lower UV cutoff (190 nm), which is critical for low-wavelength detection[3]. However, for DNPH-derivatized alkylcyclopentanones, a binary or ternary gradient incorporating Methanol can sometimes enhance the separation of structural isomers due to Methanol's distinct protic hydrogen-bonding capabilities compared to aprotic Acetonitrile[4].
Q: I am coupling my HPLC to a Mass Spectrometer (LC-MS). Can I use my standard UV mobile phase? A: No. Standard UV methods often rely on Phosphoric acid to suppress silanol ionization and sharpen peaks[1]. Phosphoric acid is non-volatile and will rapidly foul the MS ionization source. For LC-MS compatible applications, you must replace Phosphoric acid with a volatile modifier like 0.1% Formic acid, which also provides protons ( H+ ) to facilitate positive electrospray ionization (ESI+)[1].
Logical workflow for alkylcyclopentanone HPLC method selection.
Standard Operating Protocols (SOPs)
Protocol: Pre-Column Derivatization and RP-HPLC Analysis (Trace Analysis)
Causality: The addition of the bulky, aromatic 2,4-dinitrophenyl group significantly increases the lipophilicity of the target molecule. An isocratic method at low organic concentrations would result in excessive retention times and band broadening. A gradient starting at 40% Acetonitrile ensures the highly polar unreacted DNPH elutes quickly, while ramping to 100% efficiently elutes the hydrophobic hydrazone derivatives[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2,4-DNPH solution (3 mg/mL) in HPLC-grade Acetonitrile acidified with a catalytic amount of HCl[2].
-
Derivatization: Mix 100 µL of the alkylcyclopentanone sample with 100 µL of the DNPH reagent in a reaction vial. Incubate at 40°C for 30 minutes to ensure the reaction reaches equilibrium.
-
Quenching & Dilution: Add 800 µL of Mobile Phase A (Ultrapure Water) to quench the reaction and match the initial gradient conditions, preventing solvent-mismatch band broadening upon injection.
-
HPLC Analysis:
Self-Validation Checkpoints (Trustworthiness):
-
Reagent Blank: Inject a derivatized blank (Water + DNPH) to identify baseline artifact peaks (e.g., unreacted DNPH eluting early)[2].
-
Internal Standard (IS): Spike samples with a known concentration of a structurally distinct ketone (e.g., cyclohexanone) to validate derivatization efficiency and recovery[4].
Troubleshooting Guide: Common Mobile Phase Issues
Issue: Severe baseline drift during gradient elution.
-
Causality: Baseline drift in UV detection at low wavelengths (e.g., 210 nm for underivatized samples) is often caused by the differing UV absorbances of Water and Acetonitrile as their ratio changes. Furthermore, using Trifluoroacetic acid (TFA) can cause massive baseline shifts.
-
Solution: Ensure you are using strict HPLC-grade solvents. If using an acidic modifier for direct UV detection, switch from TFA to Phosphoric acid ( H3PO4 ). Phosphoric acid lacks a π -electron system, giving it a near-zero UV absorbance at low wavelengths, ensuring a flat baseline[3].
Issue: Poor resolution between alkyl homologues (e.g., 2-methyl vs. 3-methylcyclopentanone).
-
Causality: Alkyl homologues have nearly identical hydrophobicities, making them difficult to separate on standard C18 columns using steep gradients.
-
Solution: Flatten the gradient slope (e.g., 1% B/min) to increase the time analytes spend partitioning. Alternatively, switch to a mixed-mode stationary phase or a column with specialized low silanol activity (e.g., Newcrom R1) to alter the selectivity[1].
Troubleshooting logical relationship for baseline drift in HPLC.
Quantitative Data & Optimization Tables
Table 1: Mobile Phase Additive Selection Matrix
| Additive | Concentration | Compatible Detectors | Primary Mechanism | Drawback |
| Phosphoric Acid ( H3PO4 ) | 0.1% v/v | UV-Vis / DAD | Suppresses silanol ionization; low UV cutoff[3]. | Non-volatile; fouls MS sources[1]. |
| Formic Acid (FA) | 0.1% v/v | LC-MS, UV-Vis | Provides protons for ESI+; highly volatile[1]. | Higher UV cutoff (~210 nm) can cause baseline noise. |
| Trifluoroacetic Acid (TFA) | 0.05% v/v | UV-Vis | Strong ion-pairing agent; sharpens peaks. | Causes severe ion suppression in MS. |
Table 2: Gradient Elution Profile for DNPH-Derivatized Alkylcyclopentanones
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 10.0 | 20 | 80 | 1.0 |
| 15.0 | 0 | 100 | 1.0 |
| 18.0 | 0 | 100 | 1.0 |
| 18.1 | 60 | 40 | 1.0 |
| 25.0 | 60 | 40 | 1.0 |
References
-
SIELC Technologies. "Separation of Cyclopentanone on Newcrom R1 HPLC column." SIELC Technologies. 1
-
Environmental Protection Agency (EPA). "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." EPA.gov. 2
-
Agilent Technologies. "Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector." Agilent.com. 4
-
BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2-Chlorophenyl cyclopentyl ketone." BenchChem.com. 3
Sources
Technical Support Center: Mitigating Catalyst Deactivation in Cyclopentanone Hydrogenation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of cyclopentanone. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating the common challenge of catalyst deactivation. By moving beyond simple procedural steps to explain the underlying causality, this document aims to empower you to optimize your reactions for greater efficiency, stability, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation during the hydrogenation of cyclopentanone to cyclopentanol, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals.
Q1: What are the primary signs of catalyst deactivation in my cyclopentanone hydrogenation reaction?
A: The most common indicators of catalyst deactivation include:
-
A noticeable decrease in the reaction rate, requiring longer times to achieve the desired conversion.
-
A decline in selectivity, leading to the formation of unwanted byproducts.
-
The need for more severe reaction conditions (e.g., higher temperature or pressure) to maintain the initial conversion rate.
-
Visible changes in the catalyst, such as a change in color or the formation of agglomerates.
Q2: What are the main reasons my catalyst is losing activity?
A: Catalyst deactivation in this process typically stems from four main phenomena:
-
Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the active sites of the catalyst. Common poisons include sulfur, nitrogen, and chlorine compounds.[1]
-
Fouling or Coking: The physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, which blocks access to the active sites.[1][2][3] This is particularly relevant when biomass-derived feedstocks are used, as oligomers can form and accumulate.[4][5]
-
Sintering: The agglomeration of small metal particles into larger ones at elevated temperatures, resulting in a loss of active surface area.[6][7]
-
Leaching: The dissolution of the active metal from the support into the reaction medium, which is a concern in liquid-phase hydrogenations.[1][8]
Q3: Which catalysts are most commonly used, and are some more prone to deactivation than others?
A: Nickel-based catalysts (like Raney®-Nickel), palladium (Pd), and ruthenium (Ru) are widely used for cyclopentanone hydrogenation.[9][10]
-
Nickel catalysts are cost-effective and active but can be susceptible to poisoning and sintering.[10]
-
Palladium catalysts often show high activity and selectivity but can be prone to coking and leaching, depending on the support and reaction conditions.[2][11]
-
Ruthenium catalysts are known for their strong hydrogen adsorption capabilities but can also deactivate, sometimes due to the crystallization of metal atoms or phase transitions.[4][12]
Part 2: Troubleshooting Guide: From Symptom to Solution
This guide provides a structured approach to diagnosing and resolving catalyst deactivation issues based on common experimental observations.
Symptom 1: Rapid and Severe Loss of Activity in Early Runs
Potential Cause A: Catalyst Poisoning
-
Causality: Poisons, even at trace levels, can irreversibly bind to the catalyst's active metal sites, rendering them inactive. Sulfur-containing compounds are particularly detrimental to metal catalysts like palladium and nickel.[1][13]
-
Troubleshooting Steps:
-
Analyze Feedstock and Solvent: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis to screen your cyclopentanone feedstock and solvent for common poisons (sulfur, nitrogen, halides).
-
Implement Feed Purification: If impurities are detected, purify the feedstock using methods such as distillation or passing it through a guard bed containing an appropriate adsorbent.
-
Select a Poison-Resistant Catalyst: In some cases, using a catalyst with a higher tolerance to specific poisons, or adding a second metal that can mitigate poisoning effects, may be beneficial.[10]
-
Potential Cause B: Mechanical Fouling
-
Causality: Particulate matter or high-molecular-weight contaminants in the feedstock can physically block the pores of the catalyst support, preventing reactants from reaching the active sites.
-
Troubleshooting Steps:
-
Pre-filter Feedstock: Filter the cyclopentanone and solvent through a fine filter (e.g., 0.45 µm) before introducing them into the reactor.
-
Characterize the Spent Catalyst: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect the surface of the deactivated catalyst for deposits.
-
Symptom 2: Gradual Decline in Performance Over Multiple Cycles
Potential Cause A: Coking or Fouling
-
Causality: During the reaction, side reactions such as polymerization or condensation can occur, especially at higher temperatures. These reactions form heavy, carbon-rich species (coke) that deposit on the catalyst surface and within its pores, blocking active sites.[14][15] In reactions involving biomass-derived materials, condensation reactions between furanic compounds and intermediates are a common source of deactivating oligomers.[5]
-
Troubleshooting & Mitigation Workflow:
Caption: Workflow for addressing catalyst deactivation due to coking.
-
Solution Details:
-
Optimize Conditions: Lowering the reaction temperature can reduce the rate of polymerization reactions.[7][14] Increasing the hydrogen partial pressure can help to hydrogenate coke precursors before they polymerize.[7]
-
Catalyst Modification: The acidity of the catalyst support can influence coking. For some reactions, a less acidic support might reduce polymerization.[2]
-
Catalyst Regeneration: A coked catalyst can often be regenerated. See the detailed protocol in Part 3.
-
Potential Cause B: Thermal Sintering
-
Causality: At high operating temperatures, the metal nanoparticles on the catalyst support can become mobile and aggregate. This process, known as sintering, leads to a decrease in the active metal surface area and, consequently, a loss of catalytic activity.[6][7]
-
Troubleshooting & Mitigation:
-
Operate at Lower Temperatures: Determine the minimum temperature required for an acceptable reaction rate to minimize thermal stress on the catalyst.
-
Improve Metal-Support Interaction: A strong interaction between the metal nanoparticles and the support material can anchor the particles and prevent them from migrating.[16] Functionalizing the support surface (e.g., with phosphorus or oxygen groups) can enhance this interaction and improve stability.[17][18]
-
Use Thermally Stable Supports: Materials like alpha-alumina or graphitized carbon nanofibers are more resistant to structural changes at high temperatures compared to gamma-alumina.[2][18]
-
Potential Cause C: Metal Leaching
-
Causality: In liquid-phase reactions, particularly with polar or acidic solvents, the active metal can slowly dissolve from the support into the solution.[8] This leads to an irreversible loss of active sites.
-
Troubleshooting & Mitigation:
-
Analyze the Product Stream: Use Inductively Coupled Plasma (ICP) analysis to test the filtered reaction mixture for the presence of the catalyst metal.
-
Optimize the Solvent: Choose a solvent that minimizes the solubility of the metal component.
-
Strengthen Metal-Support Binding: As with sintering, enhancing the interaction between the metal and the support can reduce leaching. This can be achieved by using functionalized supports or by creating alloys that are more resistant to dissolution.[17][18]
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Regeneration via Hydrogen Treatment
This protocol is effective for removing some forms of coke and for re-reducing oxidized metal sites. It is particularly relevant for nickel and other transition metal catalysts.[9][19][20]
Safety Precaution: This procedure involves flammable hydrogen gas at high temperatures and pressures. It must be performed in a properly rated and ventilated reactor by trained personnel.
-
Catalyst Separation: After the reaction, separate the catalyst from the liquid phase by filtration or decantation under an inert atmosphere (e.g., nitrogen or argon) to prevent pyrophoric reactions.
-
Solvent Wash: Wash the recovered catalyst multiple times with a clean, inert solvent (the same one used for the reaction is often suitable) to remove any adsorbed products or residues.
-
Reactor Loading: Transfer the washed catalyst back into the high-pressure reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all traces of air.
-
Hydrogen Treatment:
-
Pressurize the reactor with hydrogen to a moderate pressure (e.g., 10-30 bar).[9]
-
Begin stirring and slowly heat the reactor to a temperature typically between 150°C and 250°C. The optimal temperature will depend on the specific catalyst and the nature of the deactivation.[19]
-
Hold at this temperature for 2-4 hours under a constant hydrogen atmosphere.
-
-
Cooling and Storage: Cool the reactor to room temperature under the hydrogen atmosphere. Once cool, vent the hydrogen and purge again with an inert gas before safely removing and storing the regenerated catalyst.
Data Summary: Impact of Reaction Parameters on Catalyst Stability
The following table summarizes the general effects of key reaction parameters on the primary deactivation mechanisms.
| Parameter | Effect on Coking/Fouling | Effect on Sintering | Effect on Leaching | Rationale & Reference |
| Temperature | Increases | Significantly Increases | Increases | Higher temperatures accelerate polymerization side reactions and provide the thermal energy for particle migration and metal dissolution.[7][14] |
| H₂ Pressure | Decreases | Minimal Effect | Minimal Effect | Higher hydrogen partial pressure promotes the hydrogenation of coke precursors, preventing their polymerization into larger, deactivating species.[7] |
| Solvent Polarity | Variable | Minimal Effect | Can Increase | Polar solvents may increase the solubility of the active metal, promoting leaching. The effect on coking depends on the specific solvent-reactant interactions.[8][21] |
| Acidity of Support | Can Increase | Minimal Effect | Can Increase | Acidic sites on the support can catalyze polymerization and condensation reactions, leading to coke formation.[2] An acidic medium can also promote metal dissolution.[11] |
Visualization of Deactivation Mechanisms
Caption: Key mechanisms of heterogeneous catalyst deactivation.
References
-
Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: MDPI URL: [Link]
- Title: Process for the reactivation of nickel catalysts used in the hydrogenation of polymeric peroxides Source: Google Patents URL
-
Title: Regeneration of spent nickel catalyst from hydrogenation process of edible oils: Heat treatment with hydrogen injection Source: Semantic Scholar URL: [Link]
-
Title: Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts Source: PMC URL: [Link]
-
Title: Three Sources of Catalyst Deactivation and How To Mitigate Them Source: ChemCatBio URL: [Link]
- Title: Process for the regeneration of raney-nickel catalyst Source: Google Patents URL
-
Title: Synthesis and Regeneration of Nickel-Based Catalysts for Hydrodeoxygenation of Beech Wood Fast Pyrolysis Bio-Oil Source: MDPI URL: [Link]
-
Title: Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid Source: AIR Unimi URL: [Link]
-
Title: Innovative Catalysis for Sustainable Production of Cyclopentanone from Biomass-Derived Furfuryl Alcohol Source: Higfly URL: [Link]
-
Title: Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst Source: ResearchGate URL: [Link]
-
Title: Sintering-resistant and active-species-adjustable Ni catalysts supported on P-doped biochar via nanopore-confined activation for efficient levulinic acid hydrogenation Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]
-
Title: Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions Source: mediaTUM URL: [Link]
-
Title: Selective catalytic hydrogenation of furfural to cyclopentanone over Ru-Co bimetallic catalyst Source: ScienceAsia URL: [Link]
-
Title: Development of a Green Process for the Synthesis of Cyclopentanone Using Selective Aqueous Phase Hydrogenation of Furfural over Ni–Cu@MOF-5 Catalyst Source: ACS Publications URL: [Link]
-
Title: Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid Source: MDPI URL: [Link]
-
Title: Selective hydrogenation of furfural to cyclopentanone over Cu-Ni-Al hydrotalcite-based catalysts Source: ResearchGate URL: [Link]
-
Title: Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation Source: ResearchGate URL: [Link]
-
Title: Impact of Multiphase Behavior on Coke Deposition in a Commercial Hydrotreating Catalyst under Sedimentation Conditions Source: ACS Publications URL: [Link]
-
Title: Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters Source: PMC URL: [Link]
-
Title: Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures Source: ACS Omega URL: [Link]
-
Title: Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause Source: ZEOCHEM URL: [Link]
-
Title: How to Minimize Catalyst Deactivation in Hydroprocessing Units Source: Patsnap Eureka URL: [Link]
-
Title: Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Cata Source: Frontiers URL: [Link]
-
Title: Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst Source: MDPI URL: [Link]
-
Title: Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides Source: National Open Access Monitor, Ireland URL: [Link]
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. papers.sim2.be [papers.sim2.be]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scienceasia.org [scienceasia.org]
- 13. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. mdpi.com [mdpi.com]
- 19. US4002692A - Process for the reactivation of nickel catalysts used in the hydrogenation of polymeric peroxides - Google Patents [patents.google.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Methyl-3-isopropylcyclopentanone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize sterically hindered cyclic ketones. The synthesis of 2-methyl-3-isopropylcyclopentanone—typically achieved via the 1,4-conjugate addition of an isopropyl nucleophile to 2-methyl-2-cyclopenten-1-one—is a notoriously challenging transformation.
The steric clash between the α -methyl group of the enone and the bulky incoming β -isopropyl group often leads to stalled reactions, poor conversion, and competitive side reactions. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing a self-validating, field-proven protocol to achieve >95% conversion.
Mechanistic Causality & Troubleshooting FAQs
Q1: Why is the conversion to 2-methyl-3-isopropylcyclopentanone consistently below 30% when using standard isopropylmagnesium chloride ( i -PrMgCl) and CuI? A1: The primary cause of low conversion in this specific system is the reversibility of the intermediate enolate and the kinetically slow reductive elimination of the Cu(III) intermediate. Because both the α
- and β -positions are sterically hindered, the equilibrium favors the starting enone. The Solution: You must employ a TMSCl-accelerated conjugate addition . As established by Corey and Kuwajima, the addition of chlorotrimethylsilane (TMSCl) traps the intermediate d, π *-complex as a silyl enol ether. This effectively makes the 1,4-addition irreversible, drastically increasing the reaction rate and driving the conversion to completion[1][2].
Q2: My GC-MS analysis shows a major byproduct with the same mass ( m/z 140), but the IR spectrum shows a strong hydroxyl stretch. How do I prevent this? A2: This indicates competitive 1,2-addition , forming the allylic alcohol 1-isopropyl-2-methyl-2-cyclopenten-1-ol. This occurs when the "hard" Grignard reagent ( i -PrMgCl) attacks the carbonyl directly, bypassing the copper-mediated 1,4-pathway. This is a definitive hallmark of catalyst failure . Cu(I) salts (especially CuI) readily oxidize to Cu(II) or disproportionate upon storage, rendering them inactive for transmetalation. The Solution: Purify your CuI by continuous Soxhlet extraction with THF or wash it with dimethyl sulfide (DMS) to ensure it is strictly anhydrous and free of Cu(II). Alternatively, switch to CuCN to form a more stable and reactive cyanocuprate ( i -PrCu(CN)MgCl).
Q3: The conversion is now excellent, but the diastereomeric ratio (cis/trans) of the final ketone is highly inconsistent batch-to-batch. How do I control the stereochemistry at C2? A3: The stereocenter at C2 is established during the hydrolysis of the intermediate silyl enol ether (or protonation of the enolate). Kinetic protonation during an aqueous quench yields unpredictable mixtures depending on the quench temperature and local pH gradients. The Solution: To reliably obtain the thermodynamically favored trans-2-methyl-3-isopropylcyclopentanone (where the methyl and isopropyl groups are anti to minimize steric strain), subject the crude product to thermodynamic equilibration using a mild base, such as NaOMe in MeOH, prior to final purification[3].
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions, conversion rates, and regioselectivity based on standardized optimization trials.
| Copper Source | Additive | Temp Profile (°C) | Conversion (%) | 1,4-Adduct : 1,2-Adduct Ratio |
| CuI (Unpurified, aged) | None | -78 → RT | < 20% | 1 : 5 |
| CuI (Purified) | None | -78 → -40 | 45% | 3 : 1 |
| CuCN (Anhydrous) | None | -78 → -40 | 65% | 10 : 1 |
| CuI (Purified) | TMSCl (2.0 eq) | -78 → -40 | > 95% | > 50 : 1 |
Standardized Experimental Protocol
Synthesis of trans-2-Methyl-3-isopropylcyclopentanone via TMSCl-Accelerated Addition
This protocol is designed as a self-validating system: the use of TMSCl ensures irreversible 1,4-addition, while the methanolic base workup guarantees stereochemical uniformity.
Reagents: 2-Methyl-2-cyclopenten-1-one (1.0 eq), i -PrMgCl (2.0M in THF, 1.5 eq), CuI (purified, 0.15 eq), TMSCl (freshly distilled, 2.0 eq), anhydrous THF.
-
Catalyst Preparation: Flame-dry a Schlenk flask under argon. Add purified CuI (0.15 eq) and anhydrous THF (to achieve 0.2 M relative to the enone). Cool the suspension to -78 °C.
-
Cuprate Formation: Add i -PrMgCl (1.5 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete transmetalation (the solution should become homogeneous).
-
Additive & Substrate Introduction: Add freshly distilled TMSCl (2.0 eq) dropwise. Stir for 5 minutes. Immediately add 2-methyl-2-cyclopenten-1-one (1.0 eq) dissolved in a minimal amount of THF dropwise over 15 minutes using a syringe pump.
-
Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then allow it to gradually warm to -40 °C over 2 hours. Do not allow the reaction to warm above -40 °C prior to quenching, as this promotes 1,2-addition.
-
Quench & Hydrolysis: Quench the reaction at -40 °C by adding saturated aqueous NH 4 Cl. Extract the aqueous layer with Et 2 O (3x).
-
Thermodynamic Equilibration: Concentrate the combined organic layers in vacuo. Dissolve the crude silyl enol ether/ketone mixture in MeOH containing 0.1 M NaOMe. Stir at room temperature for 2 hours to fully hydrolyze the silyl group and equilibrate the product to the trans diastereomer.
-
Final Workup: Neutralize with 1M HCl, extract with Et 2 O, dry over MgSO 4 , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Troubleshooting Workflow
Troubleshooting logic for low conversion in cuprate conjugate additions.
References
- Title: Isotope Effects and the Mechanism of Chlorotrimethylsilane-Mediated Addition of Cuprates to Enones Source: Journal of the American Chemical Society URL
- Title: Ruthenium- and Palladium-Catalyzed Carbon-Carbon Bond Formation in Natural Product Synthesis Source: Technical University of Denmark URL
- Title: The reactions of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds Source: SciSpace / Tetrahedron Letters URL
Sources
2-Methyl-3-isopropylcyclopentanone vs 2-methylcyclopentanone reactivity comparison
Title: Comparative Reactivity Guide: 2-Methylcyclopentanone vs. 2-Methyl-3-isopropylcyclopentanone in Advanced Organic Synthesis
Introduction As a Senior Application Scientist in synthetic route design, I frequently evaluate cyclic ketone building blocks for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). A recurring challenge in these workflows is predicting and controlling the stereochemistry and regiochemistry of functionalized cyclopentanones.
This guide provides an objective, in-depth comparative analysis of two structurally related but chemically distinct substrates: 2-methylcyclopentanone (2-MCP) and 2-methyl-3-isopropylcyclopentanone (2-M-3-ICP) . By examining the profound impact of steric hindrance and conformational locking, this guide equips researchers with the predictive insights needed to optimize nucleophilic additions and enolate-driven alkylations.
Structural and Conformational Causality
The fundamental difference in reactivity between these two molecules is dictated by their steric topographies and resulting conformational flexibilities.
-
2-Methylcyclopentanone (2-MCP): Possesses a single methyl group at the α -position. The cyclopentanone ring is relatively flexible, rapidly interconverting between envelope and half-chair conformations. The methyl group preferentially occupies a pseudo-equatorial position to minimize steric strain, leaving the carbonyl π -system relatively accessible[1].
-
2-Methyl-3-isopropylcyclopentanone (2-M-3-ICP): The introduction of a bulky isopropyl group at the β -position (C3) adjacent to the α -methyl group (C2) drastically alters the energy landscape. To minimize severe gauche interactions and steric clash between the methyl and isopropyl groups, the ring conformation becomes heavily restricted. The isopropyl group anchors the conformation, effectively "locking" the ring and projecting significant steric bulk over one face of the molecule.
Comparative Reactivity Profiles
A. Nucleophilic Addition Kinetics and Stereocontrol
Nucleophilic attack on a carbonyl group (e.g., via Grignard reagents or hydride donors) must occur along the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond)[2].
-
2-MCP: The nucleophile can approach from either the cis or trans face relative to the methyl group. The trans approach is kinetically favored due to lower steric hindrance, yielding predominantly the trans-cyclopentanol derivative, though mixtures are common[3].
-
2-M-3-ICP: The adjacent isopropyl and methyl groups create a formidable steric shield. The reaction kinetics are significantly dampened because the optimal Bürgi-Dunitz trajectory is partially blocked. However, this steric congestion provides exquisite diastereocontrol; nucleophiles are forced to attack exclusively from the less hindered face, resulting in near-perfect stereoselectivity.
B. Regioselective Enolization and Alkylation
The formation of enolates is a cornerstone of cyclopentanone functionalization, particularly in Claisen/Dieckmann-type condensations and total synthesis[4][5].
-
2-MCP: Can be directed to form either the kinetic enolate at C5 (using bulky bases like LDA at -78 °C) or the thermodynamic enolate at C2 (under equilibrating conditions)[3].
-
2-M-3-ICP: Exhibits extreme regioselectivity. Deprotonation at C2 is highly sterically hindered by the adjacent C3 isopropyl group. Consequently, even under thermodynamic conditions, the formation of the C2 enolate is heavily disfavored. Alkylation occurs almost exclusively at the C5 position, making it a highly predictable substrate for complex syntheses, such as the construction of neodolabellane-type diterpenoids[6].
Quantitative Data Summary
The following table summarizes the comparative performance metrics of both substrates under standard synthetic conditions.
| Parameter | 2-Methylcyclopentanone (2-MCP) | 2-Methyl-3-isopropylcyclopentanone (2-M-3-ICP) |
| Steric Profile | Monosubstituted ( α ) | Disubstituted ( α,β ), high steric strain |
| Nucleophilic Addition Rate | Fast | Slow (Sterically hindered trajectory) |
| Diastereoselectivity (Reduction) | Moderate (Favors trans isomer) | Excellent (>95% trans due to locked conformation) |
| Kinetic Enolate Site | C5 | C5 (Highly favored) |
| Thermodynamic Enolate Site | C2 | C5 (C2 is sterically blocked) |
| Primary Synthetic Utility | Versatile intermediate, Dieckmann precursor | Stereocontrolled core for terpenoid synthesis |
Experimental Protocols: Self-Validating Workflows
To demonstrate the regiochemical fidelity of these substrates, the following self-validating protocol outlines the generation and trapping of the kinetic enolate. The analytical readout (NMR ratio) directly validates the causality of the steric blockade.
Protocol: Regioselective Kinetic Enolate Trapping via LDA Objective: To generate the C5 silyl enol ether, exploiting the steric blockade at C2 in 2-M-3-ICP.
-
Preparation of Base: In a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise.
-
Causality: Freshly preparing LDA ensures the absence of hydroxide contamination, which would otherwise trigger unwanted thermodynamic equilibration[5].
-
-
Substrate Addition: Add a solution of the cyclopentanone substrate (1.0 equiv) in THF dropwise over 15 minutes at -78 °C. Stir for 30 minutes.
-
Causality: Maintaining strict cryogenic temperatures prevents the kinetic C5 enolate from equilibrating to the sterically hindered C2 enolate.
-
-
Electrophilic Trapping: Rapidly inject freshly distilled Trimethylsilyl chloride (TMSCl, 1.5 equiv). Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Validation (Self-Validating System): Quench the reaction with cold saturated NaHCO 3 . Extract with hexanes, dry over MgSO 4 , and concentrate. Analyze the crude mixture via 1 H NMR.
-
Readout: The ratio of the C5 to C2 silyl enol ether validates the steric blockade. For 2-M-3-ICP, the C5 isomer will be observed at >95% purity, whereas 2-MCP will show a detectable mixture if temperature control was imperfect.
-
Visualizations of Reactivity Pathways
Regioselectivity of enolization pathways for 2-MCP vs 2-Methyl-3-isopropylcyclopentanone.
Impact of steric shielding on nucleophilic addition trajectories and kinetics.
References
-
2-methylcyclopentanone: Organic Chemistry Study Guide - Fiveable. Available at: [Link]
-
Substituted Cyclohexanes (Steric Effects) - Chemistry LibreTexts. Available at:[Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at:[Link]
-
Enolates in Chemical Synthesis - Thieme Connect. Available at:[Link]
-
Assessing Synthetic Strategies: Total Syntheses of (±)-Neodolabellane-Type Diterpenoids - Wiley-VCH. Available at:[Link]
Sources
2-Methyl-3-isopropylcyclopentanone proper disposal procedures
Comprehensive Chemical Management and Disposal Protocol for 2-Methyl-3-isopropylcyclopentanone
As a cyclic ketone frequently utilized as a chiral building block and intermediate in terpene-derived drug development, 2-Methyl-3-isopropylcyclopentanone (CAS: 54549-81-4) presents specific logistical and safety challenges. As a Senior Application Scientist, I frequently observe laboratories mishandling cyclic ketones by treating them as generic organic waste. This compound requires a more nuanced approach. Its specific physicochemical profile—particularly its low water solubility and borderline flash point—dictates rigorous handling and disposal protocols to prevent laboratory fires, environmental contamination, and regulatory non-compliance.
This guide provides a self-validating framework for the safe segregation, storage, and disposal of this compound, ensuring operational continuity and adherence to environmental safety standards.
Physicochemical Profile and Hazard Classification
Understanding the physical properties of 2-Methyl-3-isopropylcyclopentanone is the first step in predicting its behavior in waste streams. Because its flash point is 60.6°C[1], it sits precisely at the boundary of the definition for Ignitable Wastes (D001), which strictly applies to liquids with a flash point < 60°C (140°F)[2]. However, due to testing variances and its inherently combustible nature, it must be managed with the same rigor as a flammable organic hazard.
Table 1: Physicochemical and Hazard Data for 2-Methyl-3-isopropylcyclopentanone
| Property | Value / Classification | Operational Implication |
| CAS Number | 54549-81-4 | Unique identifier required for accurate waste manifesting. |
| Molecular Formula | C9H16O | High carbon content; requires complete thermal destruction (incineration). |
| Boiling Point | 188.2°C | Low volatility at room temperature, but vapors can accumulate in closed waste cabinets. |
| Flash Point | 60.6°C (141.08°F)[1] | Combustible liquid. Treat as an ignitable hazard to prevent vapor ignition. |
| Density | 0.891 g/cm³[1] | Less dense than water; will float on aqueous waste, creating a concentrated combustible layer. |
| Water Solubility | Insoluble | Strictly forbidden from sink/sewer disposal. Must be mechanically separated from aqueous phases. |
Causality-Driven Waste Segregation Strategy
In drug development laboratories, waste is rarely pure. The fundamental rule of chemical waste management, as outlined in [3], is strict segregation.
-
Why segregate from halogenated waste? 2-Methyl-3-isopropylcyclopentanone contains no halogens[4]. Mixing it with halogenated solvents (e.g., dichloromethane, chloroform) forces the entire waste stream to be processed via specialized high-temperature halogen incineration, drastically increasing disposal costs and environmental burden.
-
Why segregate from aqueous waste? Because its density is 0.891 g/cm³, it will phase-separate and float on top of aqueous waste[1]. This creates a highly concentrated, combustible organic layer at the top of the waste carboy, increasing the risk of a headspace fire if a static spark occurs during liquid transfer.
-
Why avoid oxidizers? As an organic ketone, it can react exothermically with strong oxidizing agents (e.g., nitric acid, peroxides), potentially leading to auto-ignition or container rupture.
Step-by-Step Disposal Methodology
Every protocol described here is a self-validating system. By following these steps, you visually and mechanically validate the safety of your waste stream.
Protocol A: Routine Waste Accumulation
-
Phase Separation (If Applicable): If the ketone was used in an aqueous extraction, transfer the mixture to a separatory funnel. Drain the aqueous layer into the designated "Aqueous Waste" container. Retain the organic layer. Self-Validation: You visually confirm no aqueous layer enters the bulk organic waste, eliminating the risk of a floating combustible layer in the main drum.
-
Container Selection: Transfer the organic layer to a High-Density Polyethylene (HDPE) or glass waste carboy. Causality Rule: Ensure the container utilizes a Polytetrafluoroethylene (PTFE)-lined cap. Ketones can swell and degrade standard rubber or silicone gaskets over time, leading to dangerous vapor leaks.
-
Labeling: Immediately attach a hazardous waste tag. Mark the primary hazard as "Combustible/Ignitable" and list "2-Methyl-3-isopropylcyclopentanone" as the constituent[2]. Do not use abbreviations.
-
Secondary Containment: Place the waste carboy inside a chemically resistant secondary containment tray capable of holding 110% of the container's volume. This isolates the ketone in the event of a primary container failure.
-
Storage: Store the secondary containment tray inside a grounded, dedicated Flammables Storage Cabinet. Ensure the cabinet is actively ventilated or strictly isolated from heat sources and oxidizers[3].
Protocol B: Spill Response and Remediation
-
Isolation: Evacuate non-essential personnel. Eliminate all ignition sources (sparks, open flames, hot plates).
-
Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or specialized polypropylene spill pads)[5]. Causality Rule: Never use combustible absorbents like sawdust, which provide additional fuel to the ketone.
-
Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent to prevent frictional sparks.
-
Disposal: Place the collected material into a heavy-duty hazardous waste bag or a solid waste drum. Label as "Solid Waste Contaminated with Combustible Liquid" and request immediate Environmental Health and Safety (EH&S) pickup.
Waste Routing Visualization
To ensure compliance and operational efficiency, follow the logical workflow below for routing 2-Methyl-3-isopropylcyclopentanone waste.
Logical segregation and disposal workflow for 2-Methyl-3-isopropylcyclopentanone waste.
Ultimate Disposal Mechanism
Once collected by EH&S, 2-Methyl-3-isopropylcyclopentanone is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound method for ultimate disposal of this compound is commercial rotary kiln incineration [3]. The high carbon and hydrogen content of the ketone provides excellent fuel value (BTU) for the incinerator, ensuring complete thermal destruction into carbon dioxide and water vapor, leaving no toxic residue.
References
-
[4] Title: 2-Methyl-3-isopropylcyclopentanone | C9H16O | CID 41124. Source: PubChem (National Institutes of Health). URL:[Link]
-
[2] Title: EPA Hazardous Waste Codes and Identification. Source: Environmental Protection Agency (EPA). URL:[Link]
-
[3] Title: Chapter 8: Management of Waste. Source: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (National Academies Press). URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. my.alfred.edu [my.alfred.edu]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. 2-Methyl-3-isopropylcyclopentanone | C9H16O | CID 41124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 2-Methyl-3-isopropylcyclopentanone
As a Senior Application Scientist in drug development and synthetic chemistry, I have observed that the mishandling of specialized cyclic ketones often stems from treating them as generic organic solvents. 2-Methyl-3-isopropylcyclopentanone (CAS 54549-81-4) is a sterically hindered cyclic ketone frequently utilized as a chemical intermediate. Due to its specific ketone functionality and a flash point of approximately 60.6 °C, it acts as both a combustible liquid and an aggressive permeating solvent [1][2].
This guide establishes a self-validating safety and operational protocol for handling this compound. Every piece of protective equipment, operational step, and disposal method detailed below is grounded in chemical causality, ensuring that your laboratory environment remains secure, compliant, and optimized for high-level research.
Chemical Profile & Hazard Assessment
Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties driving the hazard. The table below summarizes the critical data points that dictate our safety parameters.
| Property | Value | Operational Implication |
| CAS Number | 54549-81-4 | Unique identifier for SDS tracking and inventory management. |
| Molecular Formula | C9H16O | Non-halogenated organic compound; dictates waste segregation. |
| Molecular Weight | 140.22 g/mol | Volatile enough to pose inhalation risks if heated during reactions [1]. |
| Flash Point | ~60.6 °C (141 °F) | Combustible liquid; requires grounded equipment and elimination of ignition sources [2]. |
| Chemical Class | Cyclic Ketone | Rapidly degrades standard nitrile/latex elastomers; requires specific barrier materials. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE for 2-Methyl-3-isopropylcyclopentanone is dictated by its classification as a ketone. Ketones are notorious for their ability to bypass standard laboratory defenses if the wrong polymer is chosen.
Hand Protection (Critical Barrier)
-
Protocol: Use Butyl rubber or Silver Shield®/4H® gloves for extended handling and reaction setup.
-
Causality: Standard nitrile and latex gloves are highly susceptible to degradation by ketones. The polar aprotic nature of 2-Methyl-3-isopropylcyclopentanone rapidly solvates the nitrile polymer matrix, leading to swelling and breakthrough within minutes[3]. Butyl rubber is mandated because its densely packed, saturated hydrocarbon backbone provides superior permeation resistance against ketone functionalities, preventing systemic dermal absorption.
-
Self-Validation Check: Prior to donning, inspect butyl rubber gloves for pinhole leaks using the inflation method (trap air inside and roll the cuff). If the glove fails to hold pressure for 10 seconds, it is compromised and must be discarded.
Eye & Face Protection
-
Protocol: Wear indirect-vent, impact-resistant chemical splash goggles. If transferring volumes >500 mL, a full-face shield must be worn over the goggles.
-
Causality: The vapor pressure and liquid nature of this compound present a severe ocular irritant risk [4]. Indirect venting prevents vapor accumulation from reaching the mucosal membranes of the eye while physically blocking direct liquid ingress from splashes.
Body Protection
-
Protocol: Wear a 100% cotton or Flame-Resistant (FR) lab coat, fully buttoned to the collar.
-
Causality: Avoid synthetic fabrics (e.g., polyester, nylon). Given the combustible nature of the chemical (Flash Point ~60.6 °C), synthetics can melt directly into the skin upon ignition. An FR or heavy cotton barrier provides critical seconds for removal in the event of a flash-fire scenario.
Respiratory Protection
-
Protocol: Handle exclusively within a certified chemical fume hood. If engineering controls fail or maintenance is required, a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges is required.
-
Causality: Ketone vapors act as central nervous system depressants and respiratory tract irritants [4]. The OV cartridge utilizes activated carbon to physically adsorb the organic molecules before they can enter the respiratory system.
Operational Plan: Handling & Experimental Workflow
To maintain scientific integrity and safety, the physical transfer and handling of 2-Methyl-3-isopropylcyclopentanone must follow a strict, reproducible methodology.
Step-by-Step Methodology for Reagent Transfer
-
Environmental Isolation: Verify the chemical fume hood flow rate is between 80–120 feet per minute (fpm). Clear the workspace of all incompatible materials, specifically strong oxidizers (e.g., hydrogen peroxide, nitric acid) and reducing agents.
-
PPE Integrity Verification: Don the pre-inspected butyl rubber gloves, FR lab coat, and chemical splash goggles.
-
Grounding & Bonding: If dispensing from a metal drum or a container larger than 4 liters, attach grounding cables to both the source and receiving vessels. Causality: Static sparks can easily exceed the minimum ignition energy of combustible vapors, triggering a fire.
-
Volumetric Transfer: Use a glass or PTFE (Teflon) syringe/pipette for transfer. Causality: Do not use PVC or standard plastic tubing, as the ketone will plasticize the material, leaching impurities into your reaction and degrading the equipment.
-
Post-Transfer Decontamination: Wipe down the exterior of the reagent bottle with a dry, lint-free wipe. Cap tightly and return immediately to a dedicated flammables storage cabinet.
Workflow Visualization
Operational workflow and spill response logic for handling 2-Methyl-3-isopropylcyclopentanone.
Disposal & Waste Management Plan
Proper disposal is just as critical as safe handling. Improper mixing of ketone waste can lead to catastrophic laboratory accidents.
-
Waste Classification: Dispose of all liquid waste and contaminated consumables as Non-Halogenated Organic Flammable Waste .
-
Strict Segregation (The Peroxide Hazard): STRICTLY segregate ketone waste from oxidizing mineral acids (e.g., nitric acid, perchloric acid) and hydrogen peroxide. Causality: Mixing ketones with hydrogen peroxide in acidic conditions forms highly unstable, shock-sensitive organic peroxides (similar to acetone peroxide), which can detonate spontaneously [4].
-
Containerization: Use High-Density Polyethylene (HDPE) or glass waste carboys. Ensure the container is clearly labeled with the full chemical name (no abbreviations), "Flammable," and "Toxic/Irritant." Keep the waste container closed at all times unless actively adding waste.
-
Spill Mitigation: In the event of a spill, do not use combustible materials like sawdust. Absorb the liquid with an inert material (e.g., dry sand, vermiculite, or a dedicated chemical absorbent pad), sweep using non-sparking tools, and place into a sealed, labeled container for hazardous waste pickup.
References
-
National Center for Biotechnology Information. "2-Methyl-3-isopropylcyclopentanone | C9H16O | CID 41124". PubChem. URL:[Link]
-
Office of Environment, Health & Safety. "Glove Selection Guide: Chemical Compatibility". University of California, Berkeley. URL: [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Cyclopentanone". Right to Know Hazardous Substance List. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
